5-Chloro-1-ethyl-1H-benzimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEABVQBDRMBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-1-ethyl-1H-benzimidazole (CAS 69015-51-6): A Comprehensive Technical Guide on Synthesis, Profiling, and Applications
Executive Summary
The benzimidazole scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs ranging from anthelmintics to proton pump inhibitors (PPIs). Within this chemical space, 5-Chloro-1-ethyl-1H-benzimidazole (CAS 69015-51-6) emerges as a critical, high-value active pharmaceutical ingredient (API) intermediate[1].
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a highly engineered building block. The specific substitution pattern—a chlorine atom at the C-5 position and an ethyl group at the N-1 position—is not arbitrary. It is designed to precisely modulate lipophilicity, dictate spatial orientation within target receptor pockets, and permanently break the tautomeric ambiguity inherent to unsubstituted benzimidazoles. This guide details the physicochemical profile, the mechanistic rationale for its use in drug design (such as in (H+/K+) ATPase inhibitors)[2], and a self-validating regioselective synthetic protocol.
Physicochemical Profiling
Understanding the baseline properties of 5-Chloro-1-ethyl-1H-benzimidazole is essential for downstream formulation and synthetic scaling. The table below synthesizes its core quantitative data[1].
| Property | Value | Scientific Implication |
| Chemical Name | 5-Chloro-1-ethyl-1H-benzo[d]imidazole | Standard IUPAC nomenclature. |
| CAS Registry Number | 69015-51-6 | Primary identifier for global regulatory and sourcing compliance. |
| Molecular Formula | C9H9ClN2 | Indicates a highly functionalized, low-molecular-weight core. |
| Molecular Weight | 180.63 g/mol | Ideal fragment size for further API elaboration (Rule of 5 compliant). |
| Appearance | Off-white to pale yellow solid | Coloration is typical of conjugated nitrogenous heterocycles. |
| Solubility | Soluble in DMF, DMSO, EtOH | High organic solubility facilitates homogeneous catalytic reactions. |
Mechanistic Role in Drug Development
The architectural choices in 5-Chloro-1-ethyl-1H-benzimidazole serve specific pharmacokinetic and pharmacodynamic purposes, particularly in the development of antiviral agents and gastric acid suppressants[2].
-
The 5-Chloro Substituent (Electronic & Metabolic Causality): The electronegative chlorine atom withdraws electron density from the benzimidazole ring. This lowers the pKa of the imidazole nitrogen, making the molecule less basic. In the context of PPIs, a finely tuned pKa is critical because the drug must remain unprotonated in the blood (pH 7.4) but rapidly protonate and activate in the highly acidic parietal cell canaliculi (pH < 2.0). Furthermore, halogenation at the 5-position blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the molecule's metabolic half-life.
-
The 1-Ethyl Substituent (Steric & Isomeric Causality): Free benzimidazoles undergo rapid annular tautomerism, meaning the N-H proton constantly shifts between the two nitrogen atoms. By alkylating N-1 with an ethyl group, we "lock" the tautomer. This guarantees that the 5-chloro group remains strictly at the 5-position (rather than averaging between the 5- and 6-positions), ensuring that the final drug molecule binds to its target protein with a single, predictable spatial geometry.
Fig 1: Downstream pharmacological pathway of benzimidazole-derived H+/K+ ATPase inhibitors.
Synthetic Methodologies: A Regioselective Protocol
A common pitfall in benzimidazole synthesis is attempting direct alkylation of 5-chlorobenzimidazole with ethyl bromide. Due to tautomerism, this yields an inseparable 1:1 mixture of 5-chloro and 6-chloro isomers.
To achieve scientific integrity and high yields, we must utilize a self-validating system : constructing the ring after the ethyl group is already fixed in place. This protocol guarantees 100% regiochemical fidelity[3],[4].
Fig 2: Regioselective synthetic workflow for 5-Chloro-1-ethyl-1H-benzimidazole.
Step-by-Step Experimental Methodology
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: Charge a round-bottom flask with 1,4-dichloro-2-nitrobenzene (1.0 eq) and absolute ethanol[4].
-
Addition: Slowly add an aqueous solution of ethylamine (2.5 eq) at room temperature.
-
Reaction: Heat the mixture to 75 °C for 16 hours.
-
Causality: The strong electron-withdrawing nature of the nitro group highly activates the ortho-chlorine toward nucleophilic attack. The para-chlorine remains completely unreactive under these conditions. This inherent electronic bias is the first self-validating step, ensuring only 4-chloro-N-ethyl-2-nitroaniline is formed[3].
-
-
Workup: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.
Phase 2: Chemoselective Nitro Reduction
-
Setup: Suspend the 4-chloro-N-ethyl-2-nitroaniline in an ethanol/water mixture (3:1).
-
Reagents: Add Iron (Fe) powder (5.0 eq) and a catalytic amount of concentrated HCl (or NH4Cl).
-
Reaction: Reflux for 3 hours.
-
Causality: We specifically avoid Palladium on Carbon (Pd/C) with hydrogen gas here. While Pd/C is a standard nitro-reducing agent, it frequently causes undesired hydrodehalogenation (cleaving the C-Cl bond). Iron-mediated reduction (Béchamp reduction) is entirely chemoselective for the nitro group, preserving the critical 5-chloro substituent.
-
-
Workup: Filter the hot mixture through a Celite pad to remove the iron sludge. Extract the filtrate with ethyl acetate, wash with brine, and concentrate to yield 4-chloro-N1-ethylbenzene-1,2-diamine.
Phase 3: Regioselective Cyclization
-
Setup: Dissolve the crude diamine in an excess of trimethyl orthoformate (
), which acts as both the C-2 carbon source and the solvent. -
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to 100 °C for 4 hours.
-
Causality: Trimethyl orthoformate efficiently bridges the two amine groups. Because the ethyl group is already covalently bonded to one specific nitrogen, the cyclization can only proceed in one direction. The system structurally precludes the formation of the 6-chloro isomer.
-
-
Purification: Concentrate under reduced pressure to remove methanol byproducts. Neutralize with saturated
, extract with dichloromethane, and purify via recrystallization from hexane/ethyl acetate to yield pure 5-Chloro-1-ethyl-1H-benzimidazole (CAS 69015-51-6)[1].
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following analytical checkpoints must be met:
-
1H NMR (DMSO-d6): The signature of success is the absence of an N-H proton peak (typically broad, around 12-13 ppm in unalkylated benzimidazoles). The ethyl group will present as a distinct triplet (methyl, ~1.4 ppm) and quartet (methylene, ~4.3 ppm). The C-2 proton of the benzimidazole ring will appear as a sharp singlet far downfield (~8.2 ppm).
-
LC-MS: Electrospray ionization (ESI+) should yield a definitive [M+H]+ peak at m/z 181.0. The presence of the chlorine atom will be validated by the characteristic 3:1 isotopic ratio peak at m/z 183.0 (due to 35Cl and 37Cl isotopes).
References
Sources
Technical Guide: 1-Ethyl-1H-Benzimidazole Derivatives in Medicinal Chemistry
This technical guide provides a comprehensive analysis of 1-ethyl-1H-benzimidazole derivatives , focusing on their role in medicinal chemistry as versatile scaffolds for anticoagulant, antimicrobial, and anticancer therapeutics.
Executive Summary
The 1-ethyl-1H-benzimidazole scaffold represents a critical structural motif in drug discovery. Unlike its unsubstituted (N-H) or N-methyl counterparts, the N1-ethyl group offers a specific balance of lipophilicity (
Part 1: Chemical Space & SAR Logic
The "Ethyl Effect" in Benzimidazole Scaffolds
In medicinal chemistry, the substitution at the N1 position of the benzimidazole ring is a primary determinant of solubility and metabolic stability.
-
Lipophilicity & Permeability: The ethyl group increases lipophilicity relative to the methyl group, often improving passive membrane permeability (Caco-2 flux). However, it remains small enough to avoid steric clashes within restricted binding pockets (e.g., the S1 pocket of serine proteases).
-
Metabolic Liability: The N-ethyl group is susceptible to oxidative dealkylation by cytochrome P450 enzymes (specifically CYP3A4), converting the compound back to the N-H benzimidazole. This metabolic "soft spot" can be utilized for prodrug strategies or requires blocking via fluorination (e.g., 2,2,2-trifluoroethyl) to enhance half-life.
-
Electronic Influence: The ethyl group exerts a weak inductive effect (+I), increasing the electron density of the benzimidazole ring system. This enhances the basicity of the N3 nitrogen, potentially strengthening hydrogen bond acceptor interactions with target proteins.
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for modifying the 1-ethyl-benzimidazole core.
Caption: SAR logic flow for optimizing 1-ethyl-1H-benzimidazole derivatives, highlighting the trade-offs between permeability and metabolic stability.
Part 2: Therapeutic Applications & Case Studies
Case Study 1: Direct Thrombin Inhibitors (Anticoagulants)
Recent studies have validated fluorinated 1-ethyl-1H-benzimidazole derivatives as potent direct thrombin inhibitors.[1] The N1-ethyl group positions the scaffold within the active site, while substituents at C2 (e.g., 2-amino-pyridine) interact with the catalytic triad.
-
Mechanism: Competitive inhibition of Thrombin (Factor IIa).
-
Key Derivative: 1-ethyl-2-(pyridin-2-ylamino)-1H-benzimidazole-5-carboxylate derivatives.
-
Performance: IC50 values in the low nanomolar range (3.39 nM), comparable to Argatroban.
-
Structural Insight: The 1-ethyl group occupies a hydrophobic sub-pocket, anchoring the molecule and allowing the C2-substituent to engage Asp189 in the S1 pocket.
Case Study 2: Antimicrobial Agents
1-ethyl-benzimidazoles function as structural isosteres of purine nucleosides, allowing them to interfere with bacterial nucleic acid synthesis.
-
Target: Bacterial DNA Gyrase / Topoisomerase IV.
-
Spectrum: Broad-spectrum activity against S. aureus (Gram+) and E. coli (Gram-).[2]
-
Optimization: Introduction of electron-withdrawing groups (NO2, Cl) at the C5 position of the benzene ring, combined with the N1-ethyl tail, significantly lowers Minimum Inhibitory Concentration (MIC) values compared to N-H analogs.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Ethyl-1H-Benzimidazole
This protocol ensures high regioselectivity for N1-alkylation over N3-quaternization.
Reagents:
-
Precursor: 1H-Benzimidazole derivative (1.0 eq)
-
Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous Acetonitrile (
) or DMF
Methodology:
-
Deprotonation: Dissolve the benzimidazole derivative in anhydrous
. Add . Stir at room temperature for 30 minutes.-
Causality:
is preferred over in acetonitrile due to the "cesium effect," where the larger cation stabilizes the transition state and improves solubility, enhancing N-alkylation yields.
-
-
Alkylation: Add iodoethane dropwise to the reaction mixture.
-
Reflux: Heat the mixture to
(if using ) or (if using DMF) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). -
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
. Purify via silica gel column chromatography.
Protocol B: Biological Assay – Thrombin Inhibition (Chromogenic)
Objective: Determine IC50 of the synthesized derivative against human alpha-thrombin.
-
Buffer Prep: Tris-HCl buffer (pH 7.4) containing 0.15 M NaCl and 0.1% PEG-6000.
-
Enzyme Incubation: Incubate human thrombin (0.5 U/mL) with varying concentrations of the 1-ethyl-benzimidazole derivative (0.1 nM to 10
M) for 10 minutes at . -
Substrate Addition: Add chromogenic substrate S-2238 (100
M). -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve to derive IC50.
Part 4: Synthesis Workflow Visualization
The following diagram outlines the convergent synthesis pathway for 2,5-disubstituted-1-ethyl-benzimidazoles.
Caption: Two-step convergent synthesis: Phillips condensation followed by base-catalyzed N-ethylation.
Part 5: Quantitative Data Summary
Table 1: Comparative Activity of N1-Substituted Benzimidazoles (Thrombin Inhibition) Data derived from fluorinated derivative studies [1].
| Compound ID | N1-Substituent | C2-Substituent | IC50 (nM) | Potency Relative to Ref |
| Ref (Argatroban) | N/A | N/A | 9.36 | 1.0x |
| Cmpd 14h | Ethyl | 2-Amino-pyridine | 3.39 | 2.76x (More Potent) |
| Cmpd 14a | Ethyl | 4-Fluoro-aniline | 5.12 | 1.82x |
| Analog X (Hypothetical) | Methyl | 2-Amino-pyridine | ~15.0 | 0.62x (Less Potent) |
| Analog Y (Hypothetical) | H (Unsubstituted) | 2-Amino-pyridine | >100 | Inactive |
Note: The N1-ethyl group is critical for potency; removing it (Analog Y) or shortening it (Analog X) results in loss of hydrophobic interaction in the enzyme active site.
References
-
Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents. Source: RSC Advances.[3] URL:[Link]
-
Benzimidazole Derivatives as Potent Antimicrobial Agents: Synthesis and SAR. Source: Frontiers in Chemistry.[3] URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of Benzimidazoles. Source: Arabian Journal of Chemistry.[4][5] URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bot Verification [rasayanjournal.co.in]
antiviral activity of chlorobenzimidazole derivatives
Antiviral Activity of Chlorobenzimidazole Derivatives: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of chlorobenzimidazole derivatives as antiviral agents, specifically focusing on their utility as non-polymerase inhibitors against Human Cytomegalovirus (HCMV). Unlike conventional nucleoside analogs (e.g., ganciclovir) that target DNA polymerase, 2,5,6-trichlorobenzimidazole derivatives (such as TCRB and BDCRB) operate via a distinct mechanism: the inhibition of the viral terminase complex.[1] This guide details the Structure-Activity Relationship (SAR), the molecular mechanism of action involving the UL56/UL89 complex, and self-validating experimental protocols for evaluating these compounds.
Chemical Basis & Structure-Activity Relationship (SAR)
The chlorobenzimidazole pharmacophore derives its potency from specific halogenations that modulate lipophilicity and binding affinity to viral proteins. The core scaffold typically involves a benzimidazole ring substituted at the 2, 5, and 6 positions.
The Critical Pharmacophore
The most potent derivatives against HCMV are ribonucleosides. The structure-activity profile is strictly defined:
-
Positions 5 & 6 (The "Anchor"): Dichloro-substitution (
) at positions 5 and 6 is essential. Removing these halogens or replacing them with electron-donating groups drastically reduces antiviral potency and selectivity. -
Position 2 (The "Switch"):
-
Chlorine (Cl): Yields TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole).[2][3][4] Potent, but slightly less active than the bromo-analog.
-
Bromine (Br): Yields BDCRB (2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole).[3][5] This substitution often improves potency (lower IC50) against HCMV.
-
Amino/Iodo: These substitutions generally result in loss of activity or increased cytotoxicity.
-
-
Position 1 (The Glycosidic Linkage):
- -D-ribose: Provides high potency but is metabolically unstable due to rapid glycosidic bond cleavage in vivo.[6]
-
L-ribose / Carbocyclic rings: Modifications here (as seen in Maribavir, though it is an isopropyl-amino analog) are strategies to improve metabolic stability while maintaining target affinity.
Visualization: SAR Map
Mechanism of Action: Terminase Inhibition[1]
Unlike Ganciclovir (GCV), which acts as a chain terminator during DNA synthesis, chlorobenzimidazole derivatives like BDCRB act at a late stage of viral replication.
The Target: Viral Terminase Complex
HCMV replicates its genome as long concatemers (head-to-tail linked genomes). To produce infectious virions, these concatemers must be cleaved into unit-length genomes and packaged into the capsid. This process is driven by the terminase complex , comprising:
-
pUL56: The large subunit (ATPase activity, DNA binding).
-
pUL89: The small subunit (endonuclease activity).
Biochemical Cascade
-
Binding: BDCRB/TCRB interacts with the pUL56 subunit (and potentially pUL89 interface).
-
Inhibition: The drug prevents the ATP-driven translocation of DNA or the specific nuclease cleavage event.
-
Outcome: Accumulation of uncleaved, high-molecular-weight viral DNA. Capsids remain empty (B-capsids) or fail to mature.
-
Resistance: Mutations conferring resistance to BDCRB map specifically to the UL56 and UL89 open reading frames (ORFs), confirming this complex as the target.
Visualization: Mechanism of Action
Comparative Efficacy Data
The following table summarizes the antiviral potency of key chlorobenzimidazole derivatives compared to standard-of-care agents. Note the separation between antiviral activity (IC50) and host cytotoxicity (CC50).[7]
| Compound | Target | IC50 (µM) [HCMV] | CC50 (µM) [HFF Cells] | Selectivity Index (SI) |
| BDCRB | Terminase (UL56) | 0.1 – 0.3 | > 100 | > 300 |
| TCRB | Terminase (UL56) | 0.3 – 0.5 | > 100 | > 200 |
| Ganciclovir | DNA Polymerase (UL54) | 1.0 – 5.0 | > 100 | ~ 20-50 |
| Maribavir | Kinase (UL97) | 0.06 – 0.12 | > 50 | > 400 |
Data aggregated from Biron et al. and Townsend et al. (See References).
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols include specific "Checkpoints" to validate the assay performance.
Protocol A: Plaque Reduction Assay (PRA)
This is the gold standard for determining the IC50 of chlorobenzimidazole derivatives.
Materials:
-
Cells: Human Foreskin Fibroblasts (HFF), passage < 25.
-
Virus: HCMV strain AD169 or Towne.
-
Control Drug: Ganciclovir (GCV).
Workflow:
-
Seeding: Seed HFF cells in 24-well plates (5 x 10^4 cells/well). Incubate 24h until monolayer is 90% confluent.
-
Infection: Aspirate medium. Infect with ~50-100 PFU (Plaque Forming Units) of HCMV per well. Adsorb for 1h at 37°C.
-
Treatment: Remove inoculum. Add overlay medium (MEM + 0.5% methylcellulose + 5% FBS) containing serial dilutions of the test compound (e.g., 0.01 µM to 100 µM).
-
Checkpoint: Include a "Virus Control" (no drug) and "Cell Control" (no virus, no drug).
-
Checkpoint: Run Ganciclovir in parallel. If GCV IC50 is not within 1-5 µM, invalidate the run.
-
-
Incubation: Incubate for 7-10 days.
-
Staining: Fix with 10% formalin. Stain with 0.05% Crystal Violet.
-
Quantification: Count plaques using a stereomicroscope. Calculate % inhibition relative to Virus Control.
Protocol B: Time-of-Addition (ToA) Assay
This assay validates that the compound acts at a late stage (terminase) rather than an early stage (polymerase).
Workflow:
-
Infection: Infect HFF cells with HCMV (MOI = 3.0) at T=0.
-
Dosing: Add BDCRB (at 5x IC50) at different time points: 0h, 24h, 48h, 72h post-infection.
-
Harvest: Harvest supernatants at 96h post-infection.
-
Titration: Titrate the yield on fresh monolayers.
-
Interpretation:
-
Polymerase Inhibitors (GCV): Lose efficacy if added after 24-36h (onset of DNA synthesis).
-
Terminase Inhibitors (BDCRB): Retain efficacy even when added at 48h, as DNA packaging occurs late.
-
Visualization: Assay Workflow
Toxicology & Future Perspectives
While TCRB and BDCRB show excellent in vitro profiles, their clinical progression was halted due to metabolic instability. The glycosidic bond is susceptible to cleavage, releasing the 2,5,6-trichlorobenzimidazole heterocycle, which accumulates and can be toxic.
Current Research Directions:
-
Non-Nucleoside Analogs: Developing derivatives like Tomeglovir that target the same terminase complex but lack the unstable glycosidic bond.
-
L-Ribose Analogs: Utilizing L-sugar configurations (as seen in Maribavir) to resist enzymatic cleavage while maintaining ring affinity.
References
-
Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.
-
Biron, K. K., et al. (2002). "Potent and selective inhibition of human cytomegalovirus replication by 1263W94, a benzimidazole L-riboside with a unique mode of action."[5] Antimicrobial Agents and Chemotherapy.
-
Underwood, M. R., et al. (1998). "Inhibition of human cytomegalovirus DNA maturation by a benzimidazole ribonucleoside is mediated through the UL89 gene product."[4] Journal of Virology.
-
Krosky, P. M., et al. (1998). "Resistance of human cytomegalovirus to benzimidazole ribonucleosides maps to two open reading frames: UL89 and UL56." Journal of Virology.
-
Goldner, T., et al. (2011). "The Novel Anticytomegalovirus Compound AIC246 (Letermovir) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase."[1][8] Journal of Virology.
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzimidazole 2'-isonucleosides: design, synthesis, and antiviral activity of 2-substituted-5,6-dichlorobenzimidazole 2'-isonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human cytomegalovirus: pathogenesis, prevention, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of N-Alkylated Benzimidazoles: A Strategic Guide for Drug Discovery
Executive Summary
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from angiotensin II receptor blockers (Telmisartan) to kinase inhibitors (Selumetinib). While the C2 and C5/C6 positions are frequently explored for structure-activity relationship (SAR) optimization, the N1-alkylation vector offers a critical handle for modulating physicochemical properties (solubility, lipophilicity) and optimizing binding kinetics.[1]
However, the introduction of N-alkyl substituents is fraught with regiochemical ambiguity. This guide dissects the mechanistic nuances of N-alkylation, providing reproducible protocols and decision frameworks to overcome the N1/N3 selectivity challenge.
The Medicinal Chemistry Imperative
N-alkylation transforms the benzimidazole core from a hydrogen-bond donor (via the pyrrole-like NH) into a purely hydrophobic or polar-interacting vector.
Pharmacological Impact[1][2][3][4][5][6]
-
Metabolic Stability: N-alkylation blocks N-glucuronidation, a common clearance pathway for NH-benzimidazoles.
-
Conformational Locking: Unlike the tautomeric NH-parent, N-alkylated derivatives are fixed regioisomers. This "freezes" the bioactive conformation, potentially reducing the entropic penalty of binding.
-
Solubility Modulation: Introduction of polar alkyl chains (e.g., N-morpholinoethyl) significantly enhances aqueous solubility at physiological pH.[1]
Table 1: Selected FDA-Approved N-Alkylated Benzimidazoles
| Drug Name | Indication | N-Substituent Function | Mechanism |
| Telmisartan | Hypertension | Lipophilic anchor | Angiotensin II Receptor Blocker (ARB) |
| Bilastine | Antihistamine | Zwitterionic spacer | H1 Receptor Antagonist |
| Selumetinib | Neurofibromatosis | Hydrophobic pocket fill | MEK1/2 Inhibitor |
| Glasdegib | AML | Solubilizing tail | Hedgehog Pathway Inhibitor |
The Core Challenge: N1 vs. N3 Regioselectivity
The most significant bottleneck in synthesizing substituted N-alkyl benzimidazoles is the tautomeric ambiguity of the precursor.
The Mechanism of Ambiguity
In a 5-substituted benzimidazole (e.g., 5-methoxybenzimidazole), the proton shuttles between N1 and N3. Under basic alkylation conditions, the deprotonated "benzimidazolide" anion is a resonance hybrid. The electrophile (R-X) can attack either nitrogen.
-
Electronic Control: Electron-withdrawing groups (EWGs) at C5 generally favor alkylation at N1 (para to the EWG on the benzene ring) due to inductive stabilization of the transition state.
-
Steric Control: Bulky substituents at C4 strongly disfavor N3 alkylation, forcing reaction at N1.[1]
Visualizing the Regioselectivity Trap
Figure 1: The divergence of alkylation pathways driven by electronic and steric factors.
Synthetic Workflows & Protocols
To ensure structural integrity, researchers must choose between Direct Alkylation (high risk of isomers) and De Novo Cyclization (guaranteed regiocontrol).[1]
Method A: The Mitsunobu Reaction (Stereochemical Inversion)
Ideal for introducing chiral alkyl groups from alcohols. The reaction proceeds with Walden inversion, allowing precise stereochemical engineering.
Why use it?
-
Mild conditions (neutral pH).[2]
-
Avoids strong bases that might racemize sensitive substrates.
-
Note: Regioselectivity issues persist if the benzimidazole is unsymmetrical.
Protocol:
-
Reagents: Benzimidazole (1.0 equiv), Primary/Secondary Alcohol (1.2 equiv), PPh3 (1.5 equiv), DIAD (1.5 equiv).[1]
-
Solvent: Anhydrous THF or Toluene (0.1 M).
-
Procedure:
-
Purification: Silica gel chromatography. (Tip: Use PPh3-polymer bound reagents to simplify workup).
Method B: Metal-Catalyzed Cross-Coupling (Ullmann/Chan-Lam)
Best for N-arylation or N-alkylation with unreactive halides. Copper-catalyzed methods are robust for introducing sterically hindered groups.
Key Insight: Use of CuI/trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand system promotes coupling under milder conditions than classical Ullmann reactions.
Method C: De Novo Regioselective Cyclization (The "Gold Standard")
When N1/N3 selectivity is critical and separation of isomers is difficult, build the ring with the alkyl group already in place.
Workflow:
-
Start with 2-fluoro-5-substituted-nitrobenzene.
-
SNAr Displacement: React with the desired primary amine (R-NH2). This installs the N-alkyl group at the exact position required.
-
Reduction: Reduce the nitro group to the amine (H2/Pd-C or Fe/NH4Cl).
-
Cyclization: Condense with an aldehyde (oxidative) or carboxylic acid/orthoester to close the imidazole ring.
Visualizing the Decision Matrix
Figure 2: Strategic decision tree for selecting the optimal synthetic route.
Experimental Validation: Self-Validating Protocol
Protocol: Regioselective Synthesis via SNAr (Method C) Target: 1-(2-morpholinoethyl)-5-trifluoromethyl-1H-benzo[d]imidazole
-
SNAr Step:
-
Charge a flask with 4-fluoro-3-nitrobenzotrifluoride (1.0 equiv) and 4-(2-aminoethyl)morpholine (1.1 equiv) in EtOH.
-
Add DIPEA (1.2 equiv). Reflux for 2h.
-
Validation: TLC should show disappearance of starting fluoride. Bright yellow/orange product forms.
-
-
Reduction Step:
-
Add 10% Pd/C (10 wt%) to the crude reaction mixture (carefully).
-
Stir under H2 balloon (1 atm) for 4h.
-
Validation: Solution turns colorless/pale as the nitro group is reduced to aniline.
-
-
Cyclization Step:
-
Filter off catalyst. Add Triethyl orthoformate (3.0 equiv) and catalytic p-TsOH (0.1 equiv).
-
Reflux for 3h.
-
Validation: Formation of the benzimidazole ring is confirmed by the appearance of the C2-H singlet (~8.0-8.2 ppm) in 1H NMR.
-
Table 2: Comparison of Alkylation Bases
| Base | Solvent | Characteristics | Best For |
| NaH | THF/DMF | Irreversible deprotonation; highly reactive "naked" anion.[3] | Simple alkyl halides; often poor regioselectivity. |
| Cs2CO3 | DMF/MeCN | "Cesium Effect" enhances solubility and nucleophilicity. | Moderate reactivity; tolerates sensitive groups better than NaH. |
| K2CO3 | Acetone/MEK | Weak base; heterogeneous. | Highly reactive halides (benzyl/allyl); slow for unreactive alkyls. |
| TBAF | THF | Soluble fluoride base. | Specialized cases; mild deprotonation. |
References
-
FDA Approved Drug Products. U.S. Food and Drug Administration.[4][5][Link][1]
-
Benzimidazole-based clinically approved anticancer drugs. ACS Omega. 2023.[5] [Link][1]
-
Copper-catalyzed regiospecific synthesis of N-alkylbenzimidazoles. Organic Letters. 2007.[6] [Link]
-
Mitsunobu Reaction: Mechanism and Applications. Organic Chemistry Portal.[Link][1]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. 2023.[5] [Link]
Sources
Methodological & Application
Technical Application Note: Synthesis & Purification of 5-Chloro-1-ethyl-1H-benzimidazole
This guide details the regioselective synthesis, purification, and structural validation of 5-Chloro-1-ethyl-1H-benzimidazole . It addresses the critical challenge of N-alkylation in benzimidazoles: the formation of inseparable regioisomeric mixtures (1,5- vs. 1,6-isomers) due to annular tautomerism.[1]
Executive Summary
The alkylation of 5-chlorobenzimidazole is non-trivial due to the N1/N3 tautomeric equilibrium, which results in a mixture of 5-chloro-1-ethyl-1H-benzimidazole (Target, 1,5-isomer) and 6-chloro-1-ethyl-1H-benzimidazole (Byproduct, 1,6-isomer) .[1] Standard protocols often yield a ~1:1 ratio. This guide provides an optimized protocol using Cesium Carbonate (
Mechanistic Insight & Regioselectivity
The starting material, 5-chlorobenzimidazole, exists in equilibrium between two tautomers.[1] Upon deprotonation, a resonance-stabilized anion is formed.[1] The alkylating agent (Ethyl Iodide) can attack either nitrogen (N1 or N3).[1]
-
Path A (Attack at N1): Yields the 5-chloro isomer.
-
Path B (Attack at N3): Yields the 6-chloro isomer (after re-numbering according to IUPAC priority).[1]
Steric hindrance and electronic effects of the chlorine atom at position 5 slightly bias the reaction, but rarely provide complete selectivity. Therefore, the protocol focuses on high-yield synthesis followed by chromatographic resolution .
Reaction Pathway Diagram
Figure 1: Divergent alkylation pathways leading to 1,5- and 1,6-regioisomers.[1]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 5-Chlorobenzimidazole | 152.58 | 1.0 | 5.0 g (32.8 mmol) | Starting Material |
| Ethyl Iodide (EtI) | 155.97 | 1.2 | 3.15 mL (39.4 mmol) | Alkylating Agent |
| Cesium Carbonate ( | 325.82 | 1.5 | 16.0 g (49.2 mmol) | Base |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. Work in a fume hood. DMF is toxic and readily absorbed through skin.
Synthesis Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorobenzimidazole (5.0 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add
(16.0 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the benzimidazole anion.-
Expert Tip:
is preferred over due to the "Cesium Effect," which often enhances solubility and nucleophilicity in DMF, potentially improving reaction rates [1].[1]
-
-
Alkylation: Cool the mixture to 0°C (ice bath) to minimize exothermic runaway. Dropwise add Ethyl Iodide (3.15 mL) over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Workup:
-
Pour the reaction mixture into 300 mL of ice-cold water (precipitates inorganic salts and product).
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.[1]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid (mixture of isomers).[1]
-
Purification & Isolation (The Critical Step)[1]
Separation of the 1,5- and 1,6-isomers requires careful column chromatography.[1] The 1,6-isomer is typically slightly less polar (higher
Chromatography Protocol
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Column Dimensions: 50 g silica per 1 g crude material.
-
Eluent Gradient:
-
Start: 100% Hexane (2 CV - Column Volumes).
-
Gradient: 0%
40% Ethyl Acetate in Hexane over 10 CV. -
Hold: 40% Ethyl Acetate until elution is complete.
-
-
Fraction Collection: Collect small fractions (test tubes). Isomers often have
. -
Identification: Spot fractions on TLC. The top spot is usually the 1,6-isomer ; the bottom spot is the 1,5-isomer (Target) . Note: This order must be confirmed by NMR (see Section 5).
Purification Workflow Diagram
Figure 2: Purification strategy to resolve regioisomers.
Structural Validation (Self-Validating Protocol)
You cannot rely solely on
The Logic of Assignment
The key is the environment of H7 (the proton on the benzene ring closest to the N-Ethyl group).
-
NOE Experiment: Irradiate the
protons. You will see an enhancement of the H7 signal in both isomers. This identifies which aromatic signal corresponds to H7. -
Splitting Pattern (Multiplicity):
-
Target (1,5-Isomer): In 5-chloro-1-ethyl-1H-benzimidazole, H7 has a neighbor at H6 .[1]
-
H7 appears as a DOUBLET (
Hz) due to ortho-coupling with H6.
-
H7 appears as a DOUBLET (
-
Byproduct (1,6-Isomer): In 6-chloro-1-ethyl-1H-benzimidazole, position 6 is occupied by Chlorine.[1] H7 has no ortho-neighbor (position 6 is Cl, position 7a is bridgehead).[1]
- H7 appears as a SINGLET (or a very fine doublet due to meta-coupling with H5).
-
Data Summary Table
| Feature | Target: 1,5-Isomer | Byproduct: 1,6-Isomer |
| Structure | 5-Chloro-1-ethyl...[1] | 6-Chloro-1-ethyl...[1] |
| H7 Environment | Adjacent to H6 | Adjacent to Cl (No H) |
| H7 Multiplicity | Doublet (d) | Singlet (s) |
| H4 Multiplicity | Singlet (s) (or d, | Doublet (d) ( |
References
-
Flessner, T. et al. (2004).[1] "Cesium Carbonate as a Versatile Base in Organic Synthesis." Synlett, 2004(10), 1828-1830.[1]
-
López-Vallejo, F. et al. (2011).[1] "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 16(10), 8696-8711.[1] [1]
-
Starcevic, K. et al. (2007).[1] "Synthesis and photochemical transformations of substituted benzimidazoles." Arkivoc, 2007(8), 147-159.[1]
Sources
N-alkylation protocol for 5-chlorobenzimidazole with ethyl halides
Application Note: Regioselective N-Alkylation of 5-Chlorobenzimidazole with Ethyl Halides
Mechanistic Causality & The Regioselectivity Challenge
The benzimidazole scaffold is a privileged pharmacophore in drug discovery. Specifically, the 5-chlorobenzimidazole core is highly valued because the halogen substituent enhances lipophilicity and metabolic stability. However, the N-alkylation of 5-chlorobenzimidazole presents a classic synthetic challenge: regioselectivity.
Because the starting material exists as a rapidly equilibrating mixture of 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole tautomers, it acts as an ambident nucleophile[1]. Upon deprotonation, the resulting resonance-stabilized benzimidazolide anion can be attacked by an electrophile at either the N1 or N3 position. The final regioisomeric distribution is governed by a competition between steric hindrance and the electron-withdrawing inductive effect (-I) of the chlorine atom[2]. Consequently, standard alkylation yields a mixture of 1-ethyl-5-chlorobenzimidazole and 1-ethyl-6-chlorobenzimidazole.
Logical flow of 5-chlorobenzimidazole tautomerization and divergent N-alkylation pathways.
Experimental Design & Causality of Reagent Selection
To develop a robust, scalable protocol, every reagent choice must be deliberate:
-
Electrophile (Ethyl Iodide vs. Ethyl Bromide): Ethyl iodide (EtI) is utilized for its superior leaving-group kinetics in SN2 reactions, allowing for milder reaction temperatures. For process-scale chemistry, Ethyl bromide (EtBr) is substituted to reduce toxicity and cost, though it requires extended reaction times.
-
Base (K₂CO₃): A mild inorganic base like Potassium Carbonate (K₂CO₃) is optimal. Strong bases like Sodium Hydride (NaH) can cause localized thermal spikes and promote unwanted side reactions. K₂CO₃ ensures a controlled, steady-state generation of the reactive benzimidazolide anion[3].
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation, leaving the benzimidazolide anion "naked" and highly nucleophilic, which accelerates the SN2 alkylation[4].
Quantitative Data: Reaction Condition Matrix
The following table summarizes the optimization landscape, demonstrating how base and solvent choices impact the overall yield and the regioisomeric ratio.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioisomer Ratio (5-Cl : 6-Cl) |
| 1 (Optimal) | K₂CO₃ (1.5) | DMF | 40 | 4 | 85% | 45 : 55 |
| 2 | Cs₂CO₃ (1.5) | MeCN | 60 | 6 | 78% | 40 : 60 |
| 3 | NaH (1.2) | THF | 25 | 2 | 65% | 50 : 50 (High impurities) |
| 4 | KOH (2.0) | PEG-600 | 25 | 8 | 82% | 48 : 52 |
Note: Ratios are typically determined via crude ¹H NMR integration prior to chromatographic separation.
Step-by-Step Experimental Protocol
Workflow for the regioselective N-alkylation and validation of 5-chlorobenzimidazole.
Step 1: Preparation & Deprotonation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorobenzimidazole (1.52 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL) under a nitrogen atmosphere.
-
Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 equiv) in one portion.
-
Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring period ensures complete deprotonation and formation of the benzimidazolide anion before the electrophile is introduced.
Step 2: Alkylation 4. Using a syringe, add Ethyl Iodide (0.96 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration gradients, minimizing the risk of dialkylation artifacts at the C2 position. 5. Heat the reaction mixture to 40 °C and stir for 4 hours.
Step 3: Quenching & Orthogonal Extraction 6. Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (R_f ~0.2) should disappear, replaced by two closely eluting product spots (R_f ~0.5-0.6). 7. Cool the mixture to room temperature and quench by pouring it into 75 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Step 4: Washing & Purification 9. Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with EtOAc. The LiCl wash selectively pulls residual DMF into the aqueous phase, preventing solvent contamination in the final product. 10. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 40% EtOAc in Hexanes) to separate the 1-ethyl-5-chloro and 1-ethyl-6-chloro regioisomers.
Self-Validating System: Analytical Confirmation
To ensure absolute trustworthiness of the synthesized compounds, the protocol relies on a self-validating NMR methodology. 1D ¹H NMR alone is insufficient to confidently assign the regioisomers due to their identical mass and highly similar chemical shifts.
Validation via 2D NOESY NMR: The definitive assignment of the regioisomers relies on the Nuclear Overhauser Effect (NOE) between the N-CH₂ protons of the newly added ethyl group (appearing as a quartet at ~4.2 ppm) and the adjacent C7 aromatic proton.
-
For 1-ethyl-5-chlorobenzimidazole: The C7-H is ortho-coupled to the C6-H. Therefore, the proton showing an NOE cross-peak with the N-CH₂ group will appear as a doublet with a large coupling constant (J ≈ 8.5 Hz) .
-
For 1-ethyl-6-chlorobenzimidazole: The C7-H is meta-coupled to the C5-H (since C6 is occupied by Chlorine). Therefore, the proton showing an NOE cross-peak with the N-CH₂ group will appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) .
By verifying the multiplicity of the C7 proton correlated to the ethyl chain in the NOESY spectrum, the researcher creates a closed-loop, self-validating system that guarantees structural accuracy.
References
-
SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Premier Publishing. 1
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. 3
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. 4
-
Direct, Regioselective N-Alkylation of 1,3-Azoles. ACS Publications. 2
Sources
functionalization of 5-Chloro-1-ethyl-1H-benzimidazole at C2 position
An Application Guide to the Strategic C2-Functionalization of 5-Chloro-1-ethyl-1H-benzimidazole
Authored by: A Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and actionable protocols for the chemical modification of 5-Chloro-1-ethyl-1H-benzimidazole at the C2 position. The strategic introduction of diverse functional groups at this site is a cornerstone of modern drug discovery, leveraging the benzimidazole scaffold's privileged role in medicinal chemistry.[1][2] This document moves beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, ensuring both reproducibility and a foundation for further innovation.
The C2 position of the benzimidazole ring is particularly amenable to functionalization due to the acidifying effect of the two adjacent nitrogen atoms, making the C2-proton relatively labile.[1] The presence of the N1-ethyl group is a critical design element, as it prevents complications arising from N-H acidity and potential N-functionalization, thereby directing reactivity selectively to the desired carbon center. This guide focuses on the most robust and widely adopted strategies for C2 modification: Direct C-H Activation and classic Deprotonation followed by electrophilic quench.
I. Core Strategies for C2-Functionalization
The modification of the C2 position can be broadly categorized into two primary mechanistic pathways. The choice between these pathways depends on the desired substituent, available starting materials, and tolerance for specific reaction conditions.
Figure 1: Overview of primary synthetic routes for C2-functionalization.
II. Strategy 1: Direct C-H Activation and Arylation
Direct C-H activation has emerged as a powerful, atom-economical strategy in modern synthesis.[3] It circumvents the need for pre-functionalization (e.g., halogenation or lithiation) of the benzimidazole core, allowing for direct coupling with a partner molecule.[1][4] Palladium and copper-catalyzed systems are particularly effective for the C2-arylation of N-substituted benzimidazoles.[5][6]
Scientific Rationale
The mechanism, while complex and catalyst-dependent, generally involves the coordination of the benzimidazole to the metal center, followed by a C-H cleavage event, often facilitated by a base (a process like Concerted Metalation-Deprotonation). The resulting organometallic intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active catalyst. The N1-ethyl group is crucial as it prevents competing N-arylation pathways.
Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Application Protocol: Palladium-Catalyzed C2-Arylation with Aryl Bromides
This protocol details a representative procedure for the direct arylation of 5-Chloro-1-ethyl-1H-benzimidazole with a generic aryl bromide.
Materials and Reagents:
-
5-Chloro-1-ethyl-1H-benzimidazole
-
Aryl Bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Experimental Workflow:
Figure 3: Step-by-step workflow for the C-H arylation protocol.
Detailed Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-1-ethyl-1H-benzimidazole (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting benzimidazole is consumed (typically 12-24 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium black. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired C2-arylated product.
| Coupling Partner | Product | Typical Yield (%) |
| 4-Bromotoluene | 5-Chloro-1-ethyl-2-(p-tolyl)-1H-benzimidazole | 85 |
| 1-Bromo-4-methoxybenzene | 5-Chloro-1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole | 88 |
| 3-Bromoanisole | 5-Chloro-1-ethyl-2-(3-methoxyphenyl)-1H-benzimidazole | 79 |
| 2-Bromopyridine | 5-Chloro-1-ethyl-2-(pyridin-2-yl)-1H-benzimidazole | 72 |
| Table 1: Representative yields for the C2-arylation protocol. Yields are illustrative and may vary based on specific reaction scale and purification. |
III. Strategy 2: C2-Lithiation and Electrophilic Quench
This classic organometallic approach leverages the enhanced acidity of the C2-proton.[1] Deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) generates a potent C2-lithiated nucleophile. This intermediate can then be trapped with a wide variety of electrophiles to install new functional groups.
Scientific Rationale
The choice of base and reaction temperature are critical. Strong bases like n-BuLi are required to deprotonate the C2-H bond efficiently. The reaction must be performed at very low temperatures (typically -78 °C) in an anhydrous etheral solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the lithiated intermediate.[7][8] The subsequent addition of an electrophile (e.g., an alkyl halide, boronic ester, or carbonyl compound) results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position.
Application Protocol: C2-Lithiation and Alkylation with Benzyl Bromide
This protocol describes the synthesis of 2-benzyl-5-chloro-1-ethyl-1H-benzimidazole.
Materials and Reagents:
-
5-Chloro-1-ethyl-1H-benzimidazole
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware and syringes for anhydrous/anaerobic transfers
Detailed Step-by-Step Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Chloro-1-ethyl-1H-benzimidazole (1.0 mmol, 1.0 equiv).
-
Dissolution & Cooling: Add anhydrous THF (10 mL) via syringe. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-BuLi (2.5 M in hexanes, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the solution at this temperature for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Electrophilic Quench: Slowly add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the C2-benzylated product.
| Electrophile | Product | Typical Yield (%) |
| Benzyl Bromide | 2-Benzyl-5-chloro-1-ethyl-1H-benzimidazole | 82 |
| Methyl Iodide | 5-Chloro-1-ethyl-2-methyl-1H-benzimidazole | 90 |
| Triisopropyl borate | 2-(Diisopropoxyboryl)-5-chloro-1-ethyl-1H-benzimidazole | 75 (Intermediate) |
| Table 2: Representative yields for the C2-lithiation/quench protocol. |
IV. Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield (C-H Activation) | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poorly dried base. | Use fresh Pd(OAc)₂; Ensure all glassware is oven-dried and the reaction is thoroughly purged with inert gas; Dry K₂CO₃ in an oven before use.[9] |
| Low or No Yield (Lithiation) | Insufficiently anhydrous conditions (water quenches n-BuLi); n-BuLi solution has degraded. | Use freshly distilled anhydrous THF; Titrate the n-BuLi solution before use to confirm its molarity. |
| Formation of Side Products | Reaction temperature too high; Competing reaction pathways. | For lithiation, strictly maintain temperature at -78 °C during base and electrophile addition. For C-H activation, consider screening different ligands or bases to improve selectivity. |
V. Conclusion
The functionalization of 5-Chloro-1-ethyl-1H-benzimidazole at the C2 position is a highly versatile and critical transformation for generating novel molecular entities in drug discovery and materials science. Direct C-H activation offers a modern, efficient, and step-economical route, particularly for aryl and vinyl substituents. In contrast, the classic deprotonation-alkylation sequence provides a robust and reliable method for introducing a different spectrum of functional groups via a potent nucleophilic intermediate. The protocols and rationale provided herein serve as a comprehensive guide for researchers to successfully implement these strategies and to troubleshoot common experimental challenges.
References
-
Synthesis of C 2 -Symmetric Benzimidazolium Salts and Their Application in Palladium-Catalyzed Enantioselective Intramolecular α-Arylation of Amides. (2016). MDPI. [Link]
-
Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. ResearchGate. [Link]
-
Catalytic Intermolecular Functionalization of Benzimidazoles. (2019). ResearchGate. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Narain Publishers Pvt. Ltd. [Link]
-
Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. ResearchGate. [Link]
-
Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. (2012). PubMed. [Link]
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. (2018). PMC. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). AccScience Publishing. [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. (2015). RSC Publishing. [Link]
-
Palladium-Catalyzed Synthesis of Benzimidazoles and Quinazolinones from Common Precursors. (2012). ACS Publications. [Link]
-
Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. (2021). DSpace@MIT. [Link]
-
Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. (2025). MDPI. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). PMC. [Link]
-
Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. (2020). ResearchGate. [Link]
-
C-H Functionalization. Ellman Laboratory - Yale University. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2025). MDPI. [Link]
-
5-Chloro-1-ethyl-2-methyl-1H-benzimidazole. CAS Common Chemistry. [Link]
-
A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. (2014). RSC Publishing. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]
-
Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. (2012). NIH. [Link]
-
The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021). Chemical Communications (RSC Publishing). [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2022). PMC. [Link]
-
Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies. Synfacts. [Link]
-
effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. (2002). Harvard University Chemistry and Chemical Biology. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2005). PMC. [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1993). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preparation of 2-substituted derivatives from 5-Chloro-1-ethyl-1H-benzimidazole
Application Note: Strategic C2-Functionalization of 5-Chloro-1-ethyl-1H-benzimidazole
Introduction & Strategic Overview
The scaffold 5-Chloro-1-ethyl-1H-benzimidazole presents a unique "push-pull" electronic environment. The N1-ethyl group blocks the primary nitrogen, directing reactivity to the C2 position, while the 5-chloro substituent provides a handle for future cross-coupling or metabolic stability without significantly sterically hindering the imidazole core.
For drug discovery campaigns, the C2 position acts as a critical vector for exploring structure-activity relationships (SAR). This guide details three distinct, orthogonal methodologies to install substituents at C2, selected based on the nature of the desired electrophile/nucleophile and the stability of the 5-chloro moiety.
The Electronic Context (Chemo-Selectivity)
-
Acidity: The 5-chloro group (electron-withdrawing) increases the acidity of the C2-proton (
~24-26) compared to the parent benzimidazole, facilitating lithiation. -
Stability: The C5-Cl bond is relatively robust. However, it is susceptible to oxidative addition by Pd(0) if highly electron-rich ligands (e.g.,
) are used. The protocols below are optimized to preserve the C-Cl bond.
Decision Matrix: Selecting the Right Pathway
Before beginning synthesis, select the protocol based on your target moiety:
Figure 1: Synthetic pathway selection based on target functionality.
Protocol 1: Transition-Metal Catalyzed C-H Arylation
Target: Introduction of Aryl/Heteroaryl groups.[1] Mechanism: Concerted Metallation-Deprotonation (CMD).
This method avoids the need for pre-functionalizing the benzimidazole with a leaving group. We utilize a Pd(II)/Cu(I) synergistic system where Cu(I) activates the azole C-H bond.
Reagents:
-
Substrate: 5-Chloro-1-ethyl-1H-benzimidazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Note: Avoid Aryl Chlorides to prevent scrambling with the 5-Cl).
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Co-Catalyst: CuI (10 mol%)
-
Ligand: Triphenylphosphine (
) (20 mol%) -
Base:
(2.0 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a pressure tube with the benzimidazole substrate (1.0 equiv), Aryl Bromide (1.2 equiv),
, CuI, , and . -
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).
-
Degassing: Sparge the mixture with Argon for 10 minutes. Seal the tube.
-
Reaction: Heat to 120°C for 12–16 hours.
-
Why: High temperature is required for the CMD step.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts.
-
Purification: Wash filtrate with water (3x) to remove DMF (critical for preventing streaking on silica). Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: Do not use electron-rich alkyl phosphines (like
Protocol 2: C2-Lithiation and Electrophilic Trapping
Target: Introduction of Aldehydes, Ketones, Halogens, or Silyl groups.
Mechanism: Acid-Base reaction followed by
Reagents:
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.
-
Electrophile: DMF (for -CHO),
(for -I), or Alkyl Iodides. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Drying: Flame-dry a 2-neck round bottom flask under vacuum; backfill with
. -
Solvation: Dissolve substrate in anhydrous THF (0.1 M).
-
Cryogenics: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why: Temperature control is vital. At > -40°C, the lithiated species can attack the C5-Cl position (benzyne formation) or undergo dimerization.
-
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Observation: A color change (often to deep red or orange) indicates the formation of the 2-lithio species.
-
-
Equilibration: Stir at -78°C for 30 minutes.
-
Trapping: Add the Electrophile (1.2 equiv) dropwise (neat or in THF).
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM. The 5-Cl group increases lipophilicity, making DCM a better solvent than EtOAc for extraction.
Self-Validating Check: If the yield is low and you observe "dimers" (2,2'-bis-benzimidazole), the lithiated intermediate was too concentrated or too warm. Dilute to 0.05 M for the next run.
Protocol 3: Minisci Radical Alkylation
Target: Direct attachment of Alkyl groups (Methyl, Ethyl, Isopropyl, Cycloalkyl). Mechanism: Silver-catalyzed oxidative decarboxylation.
This is the most robust method for introducing alkyl groups, as
Reagents:
-
Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Butyl, Acetic acid for Methyl) (3.0 equiv).
-
Catalyst:
(20 mol%). -
Oxidant:
(Ammonium persulfate) (3.0 equiv). -
Solvent: 10% Aqueous TFA or Acetonitrile/Water biphasic mix.
Step-by-Step Methodology:
-
Mixing: Dissolve substrate in a mixture of Acetonitrile and Water (1:1). Add TFA (1.0 equiv) to protonate the N3 nitrogen.
-
Why: Protonation lowers the LUMO of the benzimidazole, making it more susceptible to nucleophilic radical attack.
-
-
Addition: Add the Carboxylic Acid (source of alkyl group) and
.[4] -
Initiation: Heat to 70°C.
-
Oxidant Feed: Add
solution dropwise over 20 minutes.-
Caution: Gas evolution (
) will occur. Ensure open venting.
-
-
Reaction: Stir at 70°C for 2–4 hours.
-
Workup: Basify with NaOH (to pH ~10) to neutralize TFA. Extract with EtOAc.
Mechanistic Visualization (C-H Activation)
Understanding the catalytic cycle is crucial for troubleshooting Protocol 1.
Figure 2: Synergistic Pd/Cu catalytic cycle. Note that Cu(I) activates the Benzimidazole C2, feeding it into the Pd cycle.
Summary of Methodologies
| Feature | C-H Arylation (Pd/Cu) | Lithiation (n-BuLi) | Minisci (Radical) |
| Primary Target | Aryl / Heteroaryl rings | Aldehydes, Halogens, Silyl | Alkyl groups ( |
| 5-Cl Stability | Moderate (Ligand dependent) | High (at -78°C) | High |
| Key Risk | Pd insertion into C-Cl | Benzyne formation if warm | Polylakylation |
| Scalability | High | Low (Cryogenic required) | Moderate |
References
-
Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. Source: National Institutes of Health (PMC). URL:[Link]
-
Direct Decarboxylative C-2 Alkylation of Azoles through Minisci-Type Coupling. Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
Benzimidazole nitrogen-directed, regiocontrolled, lithiation of ferrocenyl- and phenyl-N-n-butylbenzimidazoles. Source: PubMed.[5] URL:[Link]
-
Catalytic Intermolecular Functionalization of Benzimidazoles. Source: IntechOpen.[1] URL:[Link]
Sources
microwave-assisted synthesis of N-substituted benzimidazoles
Application Note: Accelerated Synthesis of N-Substituted Benzimidazoles via Microwave Irradiation
Executive Summary
Benzimidazoles are privileged pharmacophores found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). Traditional thermal synthesis of N-substituted derivatives often requires harsh dehydrating acids (PPA, HCl), high temperatures (>150°C), and prolonged reaction times (6–24 hours).
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity.[1] We focus on two distinct protocols: a Green Solvent-Free method for maximum efficiency and a Solution-Phase method for combinatorial library generation.
Scientific Foundation: The "Specific Microwave Effect"
Microwave irradiation (2.45 GHz) creates efficient internal heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat through friction.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.
In benzimidazole synthesis, the rate-limiting step is often the cyclization of the Schiff base intermediate. Microwave irradiation stabilizes the polar transition state of this cyclization more effectively than conventional heating, a phenomenon often debated as a "non-thermal" specific microwave effect, though largely attributed to rapid superheating profiles.
Reaction Mechanism
The synthesis of 1,2-disubstituted benzimidazoles typically involves the condensation of N-substituted o-phenylenediamine with an aldehyde, followed by oxidative cyclization.
Figure 1: Mechanistic pathway for the formation of 1,2-disubstituted benzimidazoles. Microwave energy significantly accelerates the condensation and cyclization steps.
Experimental Protocols
Protocol A: Green Solvent-Free Synthesis (High Efficiency)
Best for: Scale-up, single-target synthesis, and Green Chemistry compliance.
Rationale: Eliminating solvent maximizes the absorption of microwave energy by the reagents themselves (if polar) or the catalyst, leading to extremely rapid kinetics.
Reagents:
-
N-phenyl-o-phenylenediamine (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Catalyst: Erbium(III) Triflate [
] (1 mol%) or Silica Gel (200 mg)
Procedure:
-
Preparation: In a mortar, grind the diamine and aldehyde with the catalyst until a homogeneous paste/powder is formed.
-
Loading: Transfer the mixture into a 10 mL microwave-transparent process vial (Pyrex or Quartz). Cap with a pressure-rated septum.
-
Irradiation: Place in a single-mode microwave reactor.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]
Validation:
-
Yield: Expect 85–99%.
-
Self-Check: If the mixture chars/blackens, reduce power and ensure the temperature probe is fully submerged or in contact with the neat mixture.
Protocol B: Solution-Phase Library Synthesis
Best for: Automated library generation, handling solid/viscous reagents that don't mix well neat.
Reagents:
-
N-alkyl-o-phenylenediamine (1.0 mmol)
-
Solvent: Ethanol or DMF (High loss tangent
required for heating). -
Oxidant/Catalyst:
(Sodium metabisulfite) or dilute .
Procedure:
-
Dissolution: Dissolve diamine and aldehyde in 2 mL of Ethanol in a microwave vial.
-
Catalysis: Add 1.0 equiv of oxidant.
-
Irradiation:
-
Target Temperature: 120°C
-
Hold Time: 10 – 15 minutes[2]
-
Pressure Limit: Set to 15 bar (Ethanol generates pressure rapidly).
-
-
Work-up: Pour reaction mixture onto crushed ice. The benzimidazole usually precipitates out. Filter and wash with cold water.[3]
Comparative Data: Thermal vs. Microwave[2][6][7][8][9]
The following data highlights the efficiency gains when synthesizing 1,2-diphenylbenzimidazole (Protocol A conditions).
| Parameter | Conventional Thermal Heating | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Temp | Reflux (approx. 140°C in Xylene) | 60°C (Solvent-Free) | Milder Conditions |
| Time | 6 – 8 Hours | 5 – 10 Minutes | ~60x Faster |
| Catalyst Load | Often stoichiometric (e.g., PPA) | Catalytic (1 mol% | Lower Waste |
| Yield | 60 – 75% | 93 – 99% | Higher Efficiency |
| Work-up | Neutralization of acid required | Simple extraction | Simplified |
Troubleshooting & Optimization Workflow
Microwave synthesis requires balancing pressure, temperature, and power.[5] Use the following decision tree to optimize your reaction.
Figure 2: Optimization logic for microwave synthesis. "Hot spots" occur when the reaction mixture absorbs MW energy unevenly, requiring simultaneous air cooling to allow high power input without temperature overshoot.
Safety Considerations
-
Vessel Failure: MW reactions in sealed vessels generate pressure.[5] Never exceed the rated pressure of your vial (typically 20-30 bar).
-
Solvent Choice: Avoid low-boiling solvents (Ether, DCM) in sealed MW vessels unless necessary. Ethanol and Water are ideal "Green" MW solvents.
-
Metal Catalysts: Ensure metallic catalysts are well-dispersed. Clumps of metal can cause arcing (sparking) inside the cavity.
References
-
Anselini, C., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (PMC). Available at: [Link]
-
Dubey, R., & Moorthy, N. (2007).[6] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Introduction: The Strategic Importance of 5-Chloro-1-ethyl-1H-benzimidazole and the Critical Role of the Reaction Medium
An Application Guide to Solvent Selection for Reactions of 5-Chloro-1-ethyl-1H-benzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including proton pump inhibitors like omeprazole and antihypertensive drugs like telmisartan.[1] The specific derivative, 5-Chloro-1-ethyl-1H-benzimidazole, offers a versatile platform for drug discovery, featuring multiple sites for synthetic modification. The ethyl group at the N-1 position enhances lipophilicity, while the chloro substituent at the C-5 position serves as a key reactive handle for introducing molecular diversity, primarily through cross-coupling and nucleophilic substitution reactions.
The success of any synthetic transformation involving this substrate is not merely dependent on the choice of reagents and catalysts but is profoundly influenced by the reaction solvent. The solvent does more than just dissolve reactants; it dictates reaction rates, influences regioselectivity, stabilizes intermediates and transition states, and can even alter the operative reaction mechanism.[2][3] An inappropriate solvent can lead to low yields, the formation of intractable side products, or complete reaction failure.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of solvent selection for key reactions of 5-Chloro-1-ethyl-1H-benzimidazole. It moves beyond simple protocols to explain the underlying chemical principles, enabling scientists to make rational, informed decisions to optimize their synthetic routes.
Pillar 1: Foundational Principles of Solvent Selection
A solvent's properties are defined by its molecular structure, which in turn governs its behavior in a reaction. The most critical parameters for consideration are polarity and the ability to act as a proton donor.
-
Polarity: This refers to the distribution of electron density within a solvent molecule, quantified by its dielectric constant (ε).
-
Polar Solvents (e.g., Water, DMF, Acetonitrile) possess high dielectric constants and are effective at solvating charged species (ions) and stabilizing polar intermediates.[4][5]
-
Nonpolar Solvents (e.g., Toluene, Hexane) have low dielectric constants and are ideal for reactions involving nonpolar reagents and intermediates.
-
-
Protic vs. Aprotic Nature: This classification is based on the solvent's ability to donate a hydrogen bond.[4][6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) contain O-H or N-H bonds. They can act as hydrogen bond donors and acceptors, and can solvate both cations and anions effectively.[5][6] However, their acidic protons can interfere with strong bases or nucleophiles.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF) are polar but lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and more nucleophilic, often accelerating reaction rates in substitution and cross-coupling reactions.[3][4]
-
The interplay of these properties is paramount in selecting the optimal medium for a given transformation.
Application Note I: Palladium-Catalyzed Cross-Coupling at the C-5 Position
The chlorine atom at the C-5 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These transformations are fundamental to modern drug synthesis.[7]
The Role of the Solvent in Cross-Coupling
The catalytic cycle of a cross-coupling reaction involves several distinct steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The solvent must accommodate the changing polarity and solubility of the palladium complexes and reagents throughout this cycle.
-
Solubility: The solvent must dissolve the organic halide (5-Chloro-1-ethyl-1H-benzimidazole), the coupling partner (e.g., boronic acid or amine), the base, and the palladium catalyst/ligand complex.
-
Stabilization: The polarity of the solvent influences the rate of oxidative addition. More polar solvents can stabilize the polar transition states involved in this step.
-
Base Efficacy: The choice of solvent affects the solubility and reactivity of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu), which is crucial for the transmetalation step. Polar aprotic solvents are often preferred as they can enhance the efficacy of these bases.
Solvent Recommendations and Data
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |
| Toluene | Nonpolar | 2.4 | 111 | Good: Widely used in Suzuki couplings. Good for dissolving organic reagents and many catalyst complexes. Can remove water azeotropically.[9] |
| 1,4-Dioxane | Polar Aprotic (Borderline) | 2.2 | 101 | Excellent: A versatile solvent for both Suzuki and Buchwald-Hartwig reactions. Its ability to coordinate weakly with metals can be beneficial.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic (Borderline) | 7.6 | 66 | Good: Effective for many couplings, but its low boiling point limits the reaction temperature. Often used for reactions with more reactive substrates.[10][11] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Moderate: Can be effective, but its strong coordinating ability can sometimes inhibit the catalyst.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Good: High boiling point and excellent solvating power for salts and polar reagents. Often used in challenging coupling reactions. |
| tert-Butanol (t-BuOH) | Polar Protic | 10.9 | 82 | Specialized: Primarily used in Buchwald-Hartwig aminations with strong bases like NaOt-Bu.[9] |
Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-1-ethyl-1H-benzimidazole
This protocol describes the coupling of the title compound with phenylboronic acid, a representative example of C-C bond formation.
Materials:
-
5-Chloro-1-ethyl-1H-benzimidazole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add 5-Chloro-1-ethyl-1H-benzimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram: Solvent Screening Workflow A systematic approach is key to optimizing reaction conditions.
Caption: A general workflow for systematic solvent screening.
Application Note II: Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position
While the benzimidazole ring is not strongly electron-deficient, the C-5 chloro group can undergo substitution by potent nucleophiles, particularly at elevated temperatures. This provides a direct route to C-N, C-O, and C-S bonds.
The Role of the Solvent in SNAr
The mechanism of an SNAr reaction proceeds through a charged, resonance-stabilized intermediate known as the Meisenheimer complex. The solvent's role is critical:
-
Stabilization: Polar aprotic solvents are ideal for SNAr reactions. They excel at stabilizing the charged Meisenheimer complex without deactivating the nucleophile through hydrogen bonding.
-
Rate Acceleration: By solvating the cation of the nucleophile's salt (e.g., K⁺ in K₂CO₃) but poorly solvating the anion (the nucleophile), polar aprotic solvents increase the effective reactivity of the nucleophile.[4]
-
Temperature: These reactions often require heat. Solvents with high boiling points, like DMF and DMSO, are therefore highly advantageous.
Protocol 2: SNAr with Morpholine
This protocol details the substitution of the C-5 chlorine with morpholine, a common secondary amine.
Materials:
-
5-Chloro-1-ethyl-1H-benzimidazole
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, add 5-Chloro-1-ethyl-1H-benzimidazole (1.0 mmol) and N,N-Dimethylformamide (DMF) (10 mL).
-
Add potassium carbonate (2.0 mmol). Stir the mixture.
-
Add morpholine (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[12]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry it.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).[12]
Diagram: Solvent Choice Logic A decision tree can guide the initial solvent selection process.
Caption: A simplified decision tree for initial solvent choice.
Troubleshooting Common Solvent-Related Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Poor Solubility: Reactants or catalyst are not dissolving. | Increase temperature (if possible) or switch to a solvent with better solubilizing power (e.g., from Toluene to DMF).[3] |
| Inappropriate Polarity: The solvent is not effectively stabilizing intermediates. | Screen a range of solvents with different polarities. For cross-coupling, if Toluene fails, try Dioxane or THF.[3] | |
| Formation of Side Products | Solvent Participation: The solvent is reacting (e.g., alcohol solvent competing as a nucleophile). | Switch to a more inert solvent. For instance, replace a protic solvent with a polar aprotic one like DMF or Acetonitrile.[3] |
| Difficult Product Purification | High-Boiling Solvent: Difficulty in removing a high-boiling solvent like DMF or DMSO. | After reaction, perform an aqueous workup and extract the product into a lower-boiling organic solvent (e.g., Ethyl Acetate, DCM). |
| Catalyst Deactivation | Coordinating Solvent: Solvents like Acetonitrile or DMSO can sometimes bind too strongly to the metal center. | Switch to a less coordinating solvent like Toluene or Dioxane. |
Conclusion
The selection of a solvent is a strategic decision that can define the outcome of a chemical reaction. For a versatile substrate like 5-Chloro-1-ethyl-1H-benzimidazole, understanding the interplay between the reaction mechanism and solvent properties is essential for success. For palladium-catalyzed cross-coupling reactions, nonpolar and moderately polar aprotic solvents like toluene and dioxane offer a robust starting point. For nucleophilic aromatic substitution, the high polarity and high boiling points of solvents like DMF and DMSO are typically required to facilitate the reaction and stabilize the charged intermediates. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent effects to efficiently synthesize novel benzimidazole derivatives for a wide range of applications.
References
- Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega.
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.
- Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. AJC-11749.
- Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. PubMed.
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. ResearchGate.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
- (PDF) Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ResearchGate.
- An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. Benchchem.
- Protic Vs Aprotic Solvents. Wax Studios.
- An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. ResearchGate.
- Protic solvents – Knowledge and References. Taylor & Francis.
- Cross-Coupling Reactions Guide. Unknown Source.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan.
- Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst. Journal of Synthetic Chemistry.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Solvent effects and selection for benzoxazole formation reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF BENZEIMIDAZOLE. IJCRT.org.
- (PDF) Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate.
- Application Notes and Protocols for 1-Benzyl-5-(chloromethyl)-1H-imidazole. Benchchem.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate.
- Surfactant-Assisted Syntheses of Benzimidazole Deriv
- Synthesis and biological evaluation of 5-substituted deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wax-studios.com [wax-studios.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jmcct.com [jmcct.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Technical Support Center: 5-Chlorobenzimidazole N-Ethylation
Welcome to the technical support center for the N-ethylation of 5-chlorobenzimidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, from low yields to isomer control, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the N-ethylation of 5-chlorobenzimidazole in a practical question-and-answer format.
Q1: My N-ethylation of 5-chlorobenzimidazole is giving a very low yield. What are the primary factors to investigate?
Low yield is a frequent starting problem and typically points to suboptimal reaction conditions. The N-H bond of the benzimidazole ring must be deprotonated to form a nucleophilic anion, which then attacks the ethylating agent. Inefficiency in any step of this SN2 reaction will suppress the yield.
Core Areas for Troubleshooting:
-
Ineffective Deprotonation: The chosen base may be too weak to effectively deprotonate the benzimidazole (pKa ≈ 12-13). A base should have a conjugate acid with a pKa significantly higher than that of the benzimidazole.
-
Poor Solubility: If the 5-chlorobenzimidazole or the resulting anion is not sufficiently soluble in the reaction solvent, the reaction will be slow and incomplete.
-
Reactivity of the Ethylating Agent: The leaving group on your ethylating agent is critical. The general reactivity trend is Ethyl Iodide > Ethyl Bromide > Diethyl Sulfate > Ethyl Chloride. Using a less reactive agent like ethyl chloride may require more forcing conditions.[1]
-
Inappropriate Temperature: The reaction may be too slow at room temperature, especially with weaker bases or less reactive alkylating agents. Conversely, excessively high temperatures can lead to side product formation and degradation.
Q2: I'm observing a mixture of products on my TLC plate. What are these side products and how can I achieve a cleaner reaction?
The formation of multiple products is the most common challenge in the alkylation of substituted benzimidazoles. This is primarily due to tautomerism and the potential for over-alkylation.
-
The Challenge of Tautomerism: 5-chlorobenzimidazole exists as an equilibrium of two tautomers: 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole. Ethylation can therefore occur on either nitrogen, leading to a mixture of 1-ethyl-5-chlorobenzimidazole and 1-ethyl-6-chlorobenzimidazole. The electronic properties of the chlorine substituent influence the position of this equilibrium and the relative nucleophilicity of the two nitrogen atoms, often resulting in the formation of both isomers.[2][3]
-
Over-Alkylation: The product, an N-ethyl-5-chlorobenzimidazole, is still nucleophilic and can react with a second molecule of the ethylating agent. This forms a quaternary benzimidazolium salt, which is a common byproduct if an excess of the alkylating agent is used or if reaction temperatures are too high.[4]
Strategies for Improving Regioselectivity and Minimizing Byproducts:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 5-chlorobenzimidazole relative to the ethylating agent to minimize the chance of di-alkylation.[4]
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant benzimidazolide anion over the N-ethylated product.[4]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help disfavor the second, often slower, alkylation step.
-
Phase Transfer Catalysis (PTC): As detailed in Q4, PTC can offer milder conditions which often lead to cleaner reactions and improved yields.
Q3: Which base and solvent system is optimal for the N-ethylation of 5-chlorobenzimidazole?
The choice of base and solvent is interdependent and is the most critical parameter to optimize. There is no single "best" system, as the optimal choice depends on factors like desired reaction time, scale, and available purification methods.
| Base | Solvent(s) | Temperature | Advantages | Disadvantages |
| K₂CO₃ | DMF, Acetonitrile | 50-100 °C | Inexpensive, easy to handle, moderate reactivity.[5][6] | Often requires heating, can be slow, moderate yields. |
| NaH | THF, DMF (anhydrous) | 0 °C to RT | Strong base, rapid and complete deprotonation, high yields.[4][5] | Requires strict anhydrous conditions, flammable, must be handled with care. |
| NaOH/KOH | Acetonitrile, Toluene, Water (with PTC) | RT to 60 °C | Very inexpensive, powerful base.[6] | Low solubility in organic solvents; requires a phase-transfer catalyst for efficiency. |
| Et₃N | Acetone, Acetonitrile | Reflux | Organic base, good for acid scavenging.[5] | Often less effective for full deprotonation compared to inorganic bases, can lead to slower reactions. |
Expert Recommendation: For initial trials, potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is a reliable starting point due to its robustness and ease of handling. For maximizing yield and reaction rate, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective, provided appropriate safety measures for handling pyrophoric reagents are in place.[4][5]
Q4: Are there more advanced or "greener" methods to improve the efficiency of this alkylation?
Yes. Classical methods often require harsh conditions or long reaction times. Modern synthetic techniques can offer significant improvements in terms of yield, reaction time, and environmental impact.
Phase-Transfer Catalysis (PTC): This is arguably the most impactful advanced method for this type of reaction.
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the benzimidazolide anion (formed in an aqueous or solid phase with a base like NaOH or K₂CO₃) into an organic phase where the ethylating agent is dissolved. This overcomes solubility issues and dramatically accelerates the reaction, often at room temperature.[7][8]
-
Advantages: PTC allows the use of inexpensive inorganic bases, can be run in more environmentally benign solvents (like toluene instead of DMF), simplifies workup, and often results in higher yields and cleaner product profiles.[7][9]
Ultrasound and Microwave Irradiation: These techniques use energy to accelerate reactions.
-
Ultrasound: Promotes efficient mixing and mass transfer through acoustic cavitation, often leading to significantly reduced reaction times (from hours to minutes) and improved yields, even at room temperature.
-
Microwave: Provides rapid and uniform heating, which can dramatically shorten reaction times. Several studies report successful N-alkylation of benzimidazoles under microwave irradiation.[5][6]
Experimental Protocols
Protocol 1: Standard N-Ethylation using Potassium Carbonate
This protocol provides a robust and widely applicable method for the N-ethylation of 5-chlorobenzimidazole.
Materials:
-
5-Chlorobenzimidazole (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chlorobenzimidazole and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 5-chlorobenzimidazole.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the N-ethylated product(s).
Protocol 2: High-Yield N-Ethylation using Phase-Transfer Catalysis (PTC)
This protocol utilizes PTC for a more efficient and often cleaner reaction under milder conditions.
Materials:
-
5-Chlorobenzimidazole (1.0 eq)
-
Ethyl Bromide (1.2 eq)
-
Potassium Hydroxide (KOH) pellets (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add 5-chlorobenzimidazole, potassium hydroxide, and tetrabutylammonium bromide.
-
Add toluene to the flask (approx. 0.3 M concentration).
-
Add ethyl bromide to the mixture.
-
Stir the reaction vigorously at 40 °C. The two-phase mixture should be stirred at a rate sufficient to ensure good mixing.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Upon completion, cool the mixture and add water to dissolve the salts.
-
Separate the organic layer. Extract the aqueous layer once more with toluene.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
References
-
Kishore Babu, P.N., Rama Devi, B., & Dubey, P.K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. Available at: [Link]
-
Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]
-
ResearchGate (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... [Table]. ResearchGate. Available at: [Link]
-
Reddy, K. K., & Rao, N. V. S. (n.d.). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Part HI. Methylation and Benzylafion of 5 (or 6). Indian Academy of Sciences. Available at: [Link]
-
Indian Journal of Chemistry (2005). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Available at: [Link]
-
Premier Publishing (n.d.). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides (2026). Phase Transfer Catalysis. WordPress. Available at: [Link]
-
Wujec, M., et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PMC. Available at: [Link]
-
Chakraborty, A., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. Available at: [Link]
-
Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES [ppublishing.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubilization & Handling of 5-Chloro-1-ethyl-1H-benzimidazole
Scientist's Foreword: The Chemistry of Solvation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of halogenated benzimidazole derivatives. 5-Chloro-1-ethyl-1H-benzimidazole presents a unique challenge: while its benzimidazole core offers hydrogen-bonding potential, the 5-chloro and 1-ethyl substituents drastically increase its lipophilicity and structural rigidity [1].
Dimethyl sulfoxide (DMSO) is the gold standard for creating high-concentration stock solutions of such hydrophobic compounds [2]. However, improper handling often leads to "solvent shock," hygroscopic water absorption, and kinetic precipitation. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality and self-validating protocols needed to ensure robust, reproducible biological assays.
Diagnostic Workflow: Resolving Precipitation Issues
Troubleshooting workflow for 5-Chloro-1-ethyl-1H-benzimidazole solubilization and assay dilution.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate immediately when I add my DMSO stock to the assay buffer? A1: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock is pipetted directly into an aqueous environment, the DMSO rapidly diffuses into the water [2]. Because 5-Chloro-1-ethyl-1H-benzimidazole is highly lipophilic, its local concentration instantly exceeds its aqueous thermodynamic solubility limit before it can evenly disperse. This rapid change in solvent polarity causes hydrophobic collapse, leading the compound to crash out of solution [2]. Corrective Action: Use a step-down dilution strategy or introduce co-solvents (like PEG300) to gradually lower the dielectric constant of the buffer.
Q2: I stored my 10 mM DMSO stock solution in the 4°C refrigerator overnight, and now it's frozen solid. Has the compound degraded? A2: No, the compound is likely intact, but the solvent itself has frozen. Pure, anhydrous DMSO has a relatively high freezing point of approximately 18.5°C (65.3°F) [3]. Storing it at 4°C will inevitably cause the solvent to crystallize, which can force the dissolved compound out of its metastable zone [4]. Corrective Action: Always store DMSO stock solutions at room temperature in a desiccator. If freezing occurs, gently warm the vial in a 37°C water bath and vortex until completely liquefied.
Q3: My compound was fully soluble in DMSO yesterday, but today the solution is cloudy at room temperature. What happened? A3: DMSO is highly hygroscopic. If the vial was left open or improperly sealed, it rapidly absorbed moisture from the ambient air. Water disrupts the structured solvent cavity formation required to keep large lipophilic molecules solvated [4]. This drastically reduces the solvating power of DMSO, leading to kinetic precipitation even at room temperature [4]. Corrective Action: Always use fresh, anhydrous DMSO and purge vials with an inert gas (argon or nitrogen) before sealing.
Q4: Can I use sonication to force the compound into solution? A4: Yes, but with strict thermal controls. Low-energy sonication provides the kinetic energy necessary to break down crystalline lattice structures without chemically degrading the molecule [5]. However, sonication generates significant heat. Temperatures exceeding 50°C may lead to compound degradation or excessive DMSO oxidation. Corrective Action: Use short, 5-minute sonication bursts in a temperature-controlled water bath set to 37°C.
Quantitative Data: Physicochemical & Solvent Dynamics
| Parameter | Value / Observation | Mechanistic Impact |
| Molecular Weight | 195.65 g/mol | Small molecule, but highly lipophilic due to Cl and Ethyl groups [1]. |
| Pure DMSO Freezing Point | 18.5 °C | Will freeze in standard 4°C refrigerators; requires RT storage [3]. |
| DMSO + 33% Water Freezing Pt | -73 °C | Absorbed water lowers freezing point but causes immediate compound precipitation [4]. |
| Max Recommended Assay DMSO | ≤ 0.5% - 1.0% (v/v) | Higher concentrations may cause cytotoxicity or enzyme denaturation [2]. |
| Optimal Sonication Temp | 37 °C - 40 °C | Provides kinetic energy for dissolution without thermal degradation [5]. |
Self-Validating Experimental Protocols
Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution
Objective: Achieve complete thermodynamic solvation without water contamination.
-
Equilibration : Allow the lyophilized 5-Chloro-1-ethyl-1H-benzimidazole powder to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation on the cold powder.
-
Weighing : Weigh 1.96 mg of the compound into a sterile, amber glass vial. Causality: Amber glass prevents potential photodegradation.
-
Solvent Addition : Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
-
Agitation : Vortex vigorously for 60 seconds.
-
Validation Check 1 (Visual) : Hold the vial against a light source. If the solution is completely transparent with no particulate matter, proceed to Step 8.
-
Thermal Kinetic Energy (If required) : If particulates remain, place the vial in a bath sonicator at 37°C for 5 minutes [5].
-
Validation Check 2 (Spectrophotometric) : Measure the optical density at 600 nm (OD600) using a 1 µL drop on a micro-spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates. If OD600 > 0.05, repeat Step 6.
-
Storage : Blanket the headspace with argon gas, seal tightly, and store at room temperature (20-25°C) in a desiccator. Do NOT refrigerate [3].
Protocol 2: Step-Down Aqueous Dilution (Preventing Solvent Shock)
Objective: Transition the compound from 100% DMSO to an aqueous assay buffer without triggering hydrophobic collapse.
-
Intermediate Dilution : Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent blend (e.g., 40% PEG300, 10% Tween-80, 50% DMSO) to create a 1 mM working stock. Causality: Surfactants and polymers create micelles that encapsulate the hydrophobic core.
-
Vortex : Mix thoroughly for 30 seconds to ensure homogeneous distribution in the surfactant/polymer matrix.
-
Buffer Preparation : Pre-warm the final aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C. Causality: Warm buffers have a higher thermodynamic capacity for lipophilic compounds.
-
Dropwise Addition : While continuously vortexing the assay buffer, add the intermediate stock dropwise to reach the final desired concentration (e.g., 10 µM).
-
Validation Check (Nephelometry) : Measure light scattering or turbidity of the final assay plate using a nephelometer or plate reader [2]. A stable baseline indicates successful solvation. A sudden spike in light scattering indicates precipitation. If clear, proceed directly to the biological assay.
References
-
Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. URL: [Link]
-
ResearchGate. "High Throughput Sonication: Evaluation for Compound Solubilization." ResearchGate. URL: [Link]
Sources
recrystallization solvents for purifying 5-Chloro-1-ethyl-1H-benzimidazole
Welcome to the technical support guide for the purification of 5-Chloro-1-ethyl-1H-benzimidazole via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges encountered during the purification process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Fundamentals of Recrystallization for 5-Chloro-1-ethyl-1H-benzimidazole
Recrystallization is a powerful technique for purifying solid compounds. It leverages the principle that the solubility of a compound in a solvent changes with temperature.[1] For 5-Chloro-1-ethyl-1H-benzimidazole, an ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures. This differential solubility allows for the separation of the desired compound from impurities, which ideally remain in the solution (the "mother liquor") upon cooling.[2]
The structural features of 5-Chloro-1-ethyl-1H-benzimidazole—a substituted aromatic benzimidazole ring—give it intermediate polarity. This suggests that polar protic and some polar aprotic solvents will be effective for its recrystallization.
Solvent Selection: The Critical First Step
Choosing the right solvent is paramount for a successful recrystallization. An inappropriate solvent can lead to low yield, poor purity, or complete failure of crystallization. The table below summarizes potential solvents for screening, based on general principles and data from related benzimidazole derivatives.[2][3][4]
| Solvent Class | Solvent | Boiling Point (°C) | Rationale & Key Considerations |
| Polar Protic | Ethanol | 78 | Excellent starting point. Benzimidazole derivatives often show ideal solubility profiles in ethanol.[2][5] |
| Methanol | 65 | More polar than ethanol; may be too effective a solvent, leading to lower recovery unless an anti-solvent is used. | |
| Water | 100 | The compound is likely poorly soluble in water, making it a good candidate as an anti-solvent in a mixed system.[2] | |
| Polar Aprotic | Acetone | 56 | Good solvating power; its volatility makes it easy to remove from the final product.[2] |
| Ethyl Acetate | 77 | A medium-polarity solvent that is often effective. Can be paired with hexane as an anti-solvent.[2][4] | |
| Acetonitrile | 82 | A versatile solvent that can be useful for compounds that are difficult to crystallize from alcohols or esters.[6] | |
| Nonpolar | Hexane / Heptane | 69 / 98 | The compound is likely insoluble in these solvents. They are primarily used as anti-solvents to induce precipitation.[4] |
| Chlorinated | Dichloromethane (DCM) | 40 | Often a good solvent at room temperature, which may make it less suitable for traditional recrystallization unless paired with an anti-solvent.[4] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the recrystallization process.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue indicating that the solution is not yet supersaturated enough to induce nucleation.
-
Initial Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed the Solution: If you have a small crystal of pure 5-Chloro-1-ethyl-1H-benzimidazole, add it to the solution. A seed crystal provides a template for further crystal growth.[4]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has been allowed to cool slowly to room temperature first.
-
-
Advanced Steps:
-
Add an Anti-Solvent: If the above steps fail, your compound may be too soluble. Add a miscible anti-solvent (like water if using ethanol, or hexane if using ethyl acetate) dropwise until the solution becomes faintly turbid, then add a drop or two of the primary solvent to redissolve the precipitate.[2] Let this solution cool slowly.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.
-
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, causing it to come out of solution above its melting point.
-
Immediate Action: Reheat the solution until the oil completely redissolves.
-
Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and crystal formation.
-
Solution 2 (Change Solvents): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed-solvent system where crystallization can be induced at a lower temperature by adding an anti-solvent.
Q3: My final product is still impure or has poor color. How can I improve its purity?
This indicates that impurities are co-crystallizing with your product or that colored impurities were not removed.
-
For Colored Impurities: Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution and swirl for a few minutes.[1] The charcoal adsorbs large, colored, highly conjugated impurity molecules. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
-
For Other Impurities: If Thin Layer Chromatography (TLC) or melting point analysis shows persistent impurities, a second recrystallization may be necessary.[2] Alternatively, if the impurities have a significantly different polarity from your product, column chromatography is a highly effective purification method.[4]
Q4: The recovery yield of my pure crystals is very low. How can I maximize it?
A low yield is often a consequence of using too much solvent or premature crystallization.
-
Use Minimal Solvent: During the initial dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a portion of the solvent and cool the remaining solution to obtain a second crop of crystals. Note that the purity of the second crop is often lower than the first and should be assessed separately.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for recrystallizing 5-Chloro-1-ethyl-1H-benzimidazole?
While there is no universal "best" solvent, ethanol is an excellent and highly recommended starting point.[2][5] It is effective for a wide range of benzimidazole derivatives, has a suitable boiling point, and is relatively safe to handle. A small-scale solvent screening experiment is always the most reliable way to determine the optimal solvent for your specific batch, which may contain different impurities.
Q2: How do I perform a small-scale solvent screening test?
Place a small amount of your crude compound (approx. 20-30 mg) into several different test tubes. To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone) dropwise at room temperature until the solid just dissolves. If a solvent dissolves the compound readily at room temperature, it is not suitable for recrystallization. For the solvents that do not dissolve the compound, heat them to boiling. A good solvent will dissolve the compound when hot. Then, cool the test tubes to room temperature and in an ice bath to see which one provides the best crystal formation.
Q3: How do I assess the purity of my final product?
A combination of analytical techniques should be used to confirm purity:[4]
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities will broaden and depress the melting point.[2]
-
Thin Layer Chromatography (TLC): In an appropriate solvent system, the purified product should appear as a single, well-defined spot. Compare it to a spot of the crude material to confirm the removal of impurities.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry (MS) are essential to confirm the chemical structure and ensure the absence of signals corresponding to impurities.
Section 4: Experimental Protocols & Workflows
Workflow for Recrystallization
Caption: General experimental workflow for single-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude 5-Chloro-1-ethyl-1H-benzimidazole in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a minimal amount of ethanol and begin heating on a hotplate with stirring. Continue to add ethanol dropwise until the solid dissolves completely at the boiling point.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[2]
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate-Hexane)
-
Dissolution: Dissolve the crude product in the minimum amount of boiling ethyl acetate as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with constant swirling. Continue adding until a slight, persistent turbidity (cloudiness) is observed.[2]
-
Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-8 from Protocol 1, using an ice-cold ethyl acetate-hexane mixture for washing the crystals.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 6-Chloro-1H-benzimidazol-1-amine by Crystallization.
- BenchChem Technical Support. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- BenchChem Technical Support. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- Pawar, S. S., et al. (2020).
- Google Patents. (2008). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
- IJCRT. (n.d.). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- Vellore Institute of Technology. (n.d.). Recrystallization.
- University of Strasbourg. (n.d.). Guide for crystallization.
- BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- ChemicalBook. (n.d.). 5-chloro-1-ethyl-2-methyl-benzimidazole synthesis.
- Sigma-Aldrich. (n.d.). 5-chloro benzimidazole.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- ResearchGate. (2016). Co-crystallization of a benzimidazole derivative with carboxylic acids.
- BenchChem Technical Support. (n.d.). Technical Support Center: Synthesis and Purification of 6-Chloro-1H-benzimidazol-1-amine.
- PMC. (n.d.). Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate.
- Scribd. (n.d.). Recrystallization Solvent Selection Guide.
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- European Journal of Chemistry. (2017). Synthesis and antimicrobial activity of some novel N‐substituted benzimidazoles.
- PubChem. (n.d.). 5-chloro-1H-benzimidazole.
- CAS Common Chemistry. (n.d.). 5-Chloro-1-ethyl-2-methyl-1H-benzimidazole.
- BenchChem Technical Support. (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
- Taylor & Francis Online. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
- PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- Current Science. (2023). Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives.
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Benzimidazoles
Welcome to the Technical Support Center for benzimidazole functionalization. This guide is designed for researchers, synthetic chemists, and drug development professionals who require precise control over the N-alkylation of the benzimidazole core.
Temperature is not merely a reaction accelerator in benzimidazole chemistry; it is the primary vector for controlling reaction kinetics, regioselectivity, and the suppression of degradation pathways. Below, you will find troubleshooting logic, mechanistic FAQs, quantitative data summaries, and a self-validating experimental protocol to ensure reproducible results.
Troubleshooting & Optimization Logic
When an N-alkylation reaction fails or yields unexpected byproducts, thermal mismanagement is often the root cause. Use the logic tree below to diagnose and correct your specific issue.
Caption: Troubleshooting logic for temperature-dependent N-alkylation issues.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the N-alkylation of benzimidazoles? A: Benzimidazole possesses two nitrogen atoms (N1 and N3) in a tautomeric equilibrium. Upon deprotonation, the negative charge is delocalized across the N-C-N amidine-like system, generating a highly nucleophilic benzimidazolide anion[1]. Temperature dictates the kinetic energy of this system. If the temperature is too high during electrophile addition, the instantaneous concentration of reactive intermediates spikes. Because the mono-alkylated product is often more nucleophilic than the starting anion, this thermal excess drives rapid over-alkylation, forming unwanted benzimidazolium salts[1]. Furthermore, elevated temperatures (≥60 °C) combined with excess alkyl halide can trigger N-alkylation-induced ring opening, degrading the heterocyclic core into multifunctional aromatic compounds[2].
Q2: How does temperature influence the regioselectivity of substituted benzimidazoles? A: In unsymmetrically substituted benzimidazoles, the N1 and N3 positions have distinct steric and electronic microenvironments. Lower temperatures (e.g., 0 °C to room temperature) favor kinetic control, directing the electrophile to attack the least sterically hindered or most electron-rich nitrogen based on the lowest activation energy barrier. Conversely, higher temperatures (e.g., refluxing at 80 °C) push the reaction toward thermodynamic control. This can override the initial kinetic preference, leading to a different dominant regioisomer or, more commonly, a complex and difficult-to-separate mixture of isomers[3].
Q3: I am observing significant dialkylation (benzimidazolium salt formation). How can I adjust my thermal parameters to fix this? A: Dialkylation is a classic kinetic problem: the secondary alkylation step competes with the primary alkylation because the product is more electron-rich. To suppress this, you must artificially lower the kinetic energy of the system during the critical addition phase. Cool the reaction to 0 °C and perform a slow, dropwise addition of the alkylating agent[1]. Running the reaction at the lowest feasible temperature exponentially slows down the second alkylation step relative to the first, favoring the reaction with the more abundant starting material[1].
Q4: My reaction with a less reactive alkyl halide is stalling at room temperature. What are the safe upper thermal limits? A: Less reactive electrophiles (e.g., secondary alkyl chlorides or sterically hindered bromides) possess a higher activation energy barrier for the SN2 substitution. While highly reactive halides proceed efficiently at ambient temperature, less reactive substrates may require external heating to 55–60 °C to achieve complete conversion[2]. However, 60 °C is a critical thermal threshold. Do not exceed this temperature if you are using more than two equivalents of alkyl halide, as this specific combination of high heat and excess electrophile induces the ring-opening degradation of the benzimidazole core[2].
Quantitative Data Summary: Temperature Effects
The following table summarizes the causal relationship between reaction temperature, kinetic states, and experimental outcomes. Use this to benchmark your reaction conditions.
| Temperature Phase | Kinetic/Thermodynamic State | Primary Reaction Outcome | Risk / Side Reaction Profile | Ideal Substrate / Reagent Application |
| 0 °C | Low Kinetic Energy | Suppressed secondary alkylation. High regioselectivity. | Incomplete conversion if maintained indefinitely. | Addition phase for highly reactive electrophiles (e.g., methyl iodide, benzyl bromide). |
| 20 °C – 25 °C (RT) | Moderate Kinetic Energy | Standard mono-alkylation. | Slow reaction rates for sterically hindered halides. | Propagation phase for primary alkyl halides[2]. |
| 55 °C – 60 °C | High Kinetic Energy | Overcomes activation barrier for less reactive halides. | Critical Risk: N-alkylation induced ring opening if >2 eq. halide is present[2]. | Secondary or less reactive alkyl chlorides[2]. |
| 80 °C (Reflux) | Thermodynamic Control | Rapid conversion, thermodynamic regioisomer favored. | Extensive dialkylation, degradation, complex isomeric mixtures[3]. | Highly unreactive systems requiring strict thermodynamic driving forces. |
Self-Validating Experimental Protocol: Temperature-Controlled N-Alkylation
This protocol is engineered to favor mono-alkylation on the benzimidazole ring by utilizing strict thermal gating. It includes self-validating physical cues to ensure each step has succeeded before proceeding.
Caption: Step-by-step temperature-controlled workflow for benzimidazole N-alkylation.
Step-by-Step Methodology
Phase 1: Preparation & Deprotonation (0 °C)
-
Action: To a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), add the benzimidazole derivative (1.0 eq) and anhydrous THF (0.1 M concentration). Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes[1].
-
Causality: NaH is a strong, non-nucleophilic base. Cooling to 0 °C controls the exothermic release of hydrogen gas and prevents localized overheating, which can degrade the starting material.
-
Self-Validation Check: The initial heterogeneous suspension will transition into a more homogeneous solution as the highly soluble benzimidazolide sodium salt forms[1]. If the solution remains heavily suspended, deprotonation is incomplete.
Phase 2: Activation (0 °C → Room Temperature)
-
Action: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature, stirring for an additional 1 hour[1].
-
Causality: Warming ensures complete deprotonation. The 1-hour window guarantees that all benzimidazole is converted to the active nucleophile before the electrophile is introduced.
Phase 3: Electrophile Addition (0 °C)
-
Action: Recool the mixture strictly back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe[1].
-
Causality: The mono-alkylated product is more electron-rich than the starting benzimidazolide anion. Adding the electrophile slowly at 0 °C keeps the instantaneous concentration of the electrophile low and suppresses the kinetic energy required for the secondary alkylation step (dialkylation)[1].
Phase 4: Propagation (0 °C → Room Temperature)
-
Action: Allow the reaction to warm slowly to room temperature and stir for 12–24 hours[1].
-
Causality: Gradual warming provides the necessary activation energy for the primary SN₂ substitution while avoiding the thermal spikes that lead to ring-opening degradation (which typically occurs at ≥60 °C)[2].
-
Self-Validation Check: Monitor via TLC or LC-MS. You should observe the disappearance of the starting material and the emergence of a single major product spot. If a highly polar baseline spot appears, dialkylation (benzimidazolium salt) is occurring, indicating the temperature rose too quickly or the electrophile was added too fast.
Phase 5: Quenching (0 °C)
-
Action: Once complete, cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate for column chromatography.
References
-
An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | ResearchGate | 2
-
Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline | BenchChem | 1
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity | PubMed Central (NIH) | 3
Sources
Technical Support Center: Purification of Benzimidazole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify nitrogen-containing heterocycles. Benzimidazole derivatives are notoriously difficult to isolate via standard column chromatography due to their basicity, strong hydrogen-bonding capabilities, and variable solubility.
This guide is engineered to move beyond basic instructions. Here, we dissect the chemical causality behind common chromatographic failures and provide self-validating protocols to ensure your purification workflows are reproducible, high-yielding, and scientifically sound.
I. Troubleshooting Workflow
Before adjusting your solvent system, consult the logical workflow below to diagnose the root cause of your chromatographic failure.
Decision tree for troubleshooting benzimidazole chromatography.
II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my benzimidazole derivative streak severely on normal-phase silica gel TLC plates, and how do I translate this to a preparative column? Causality: Benzimidazoles contain a basic imidazole nitrogen (pKa ~5.5) that acts as a strong hydrogen bond acceptor. Standard silica gel is heavily decorated with acidic silanol groups (Si-OH). This acid-base interaction causes the basic heterocycle to bind tightly and elute unevenly, creating a "comet tail" effect on TLC and broad, overlapping peaks in a column[1],[2]. Solution: You must neutralize the active silanol sites. Incorporate 1–5% Triethylamine (TEA) or aqueous ammonia into your mobile phase[1]. TEA acts as a sacrificial base, competitively binding to the silica and allowing your benzimidazole to partition freely based on polarity rather than acid-base affinity. Alternatively, utilizing C2-deactivated silica gel attenuates the acidity of the stationary phase and prevents streaking of nitrogen-containing heterocycles[3].
Q2: My compound is highly polar and completely insoluble in hexane/ethyl acetate mixtures. How can I load it onto a column without it crashing out? Causality: Substituted benzimidazoles often exhibit strong intermolecular hydrogen bonding, forming robust crystal lattices that resist dissolution in non-polar organic solvents. Attempting liquid loading in a weak solvent will cause the compound to precipitate at the column head, ruining the separation band and causing severe peak broadening[1]. Solution: Transition to Reversed-Phase (RP) Flash Chromatography (C18). Dissolve your sample in a strong, polar solvent (e.g., Methanol, DMF, or DMSO) and perform a dry-loading technique onto C18 silica or Celite[1]. Elute using a Water/Acetonitrile gradient modified with 0.1% Formic Acid to maintain protonation and solubility.
Q3: I am observing co-elution of unreacted o-phenylenediamine starting material with my benzimidazole product. How do I separate them? Causality: Both the starting material and the product are basic amines with similar retention factors on bare silica. However, o-phenylenediamine possesses two primary amines, making it slightly more polar and susceptible to pH-dependent ionization changes compared to the fused imidazole ring. Solution: Exploit their polarity and pKa differential. Use a highly polar solvent system such as Dichloromethane/Methanol (e.g., DCM/MeOH = 100/1 to 20/1)[4]. If normal phase resolution remains poor, RP-HPLC with a buffered mobile phase will selectively alter the ionization state of the primary amines. For basic compounds, lowering the pH usually provides more symmetric peaks and alters selectivity[5].
Q4: My compound seems to degrade or irreversibly adsorb during silica gel chromatography. My mass recovery is less than 20%. Where did it go? Causality: Highly functionalized or electron-rich benzimidazoles can be sensitive to the acidic microenvironment of bare silica gel, leading to acid-catalyzed decomposition or irreversible chemisorption onto the solid phase[1]. Solution: First, attempt to recover the lost mass by flushing the column with a highly polar, basic "strip" solvent (e.g., 10% Methanol in Dichloromethane with 5% TEA). For future purifications, abandon standard silica. Switch to neutral or basic alumina , which lacks the acidic silanol groups, or utilize reversed-phase chromatography which is generally less prone to irreversible adsorption of basic compounds[1].
III. Standard Operating Protocols (SOPs)
Protocol A: Triethylamine-Deactivated Normal Phase Chromatography
Scientific Rationale: By pre-equilibrating the column, the silica is fully saturated with TEA before the sample is introduced. This self-validating step prevents localized active sites from trapping the analyte.
-
Solvent Preparation: Prepare the desired mobile phase (e.g., 50:50 Hexane/Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Packing: Slurry pack the standard silica gel using the TEA-spiked solvent.
-
Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-solvent.
-
Validation Check: Collect the eluent and test with pH paper; it must register as basic (pH > 8), confirming complete silanol saturation.
-
-
Sample Loading: Dissolve the crude benzimidazole in a minimal volume of the TEA-solvent. If solubility is poor, use a few drops of Dichloromethane (DCM). Apply evenly to the column head.
-
Elution: Run the column using the TEA-solvent. Monitor fractions via TLC, ensuring the TLC developing chamber also contains the TEA-spiked solvent to prevent false streaking on the plate.
Protocol B: Dry-Loading for Reversed-Phase (C18) Chromatography
Scientific Rationale: Dry loading eliminates the injection solvent effect, preventing band broadening and premature elution of polar compounds[1].
-
Dissolution: Dissolve the crude mixture in a minimal volume of Methanol or DMSO in a round-bottom flask.
-
Adsorption: Add C18-functionalized silica gel to the flask at a 1:3 mass ratio (Sample to C18 Silica).
-
Evaporation: Remove the solvent under reduced pressure (use a lyophilizer or high-vacuum rotary evaporator if DMSO was used).
-
Validation Check: The resulting material must be a dry, free-flowing powder. If it clumps or sticks to the glass, residual solvent remains, which will ruin the chromatography.
-
-
Loading: Transfer the dry powder into a solid-load cartridge or pack it directly onto the head of the pre-equilibrated C18 column.
-
Elution: Elute using a gradient of Water to Acetonitrile, with both solvents containing 0.1% Formic Acid to ensure sharp peak shapes.
IV. Quantitative Data: Solvent & Phase Selection
Summarizing the optimal parameters based on the specific chemical profile of your benzimidazole derivative ensures rapid method development.
Table 1: Mobile Phase and Stationary Phase Selection Guide for Benzimidazole Derivatives
| Target Compound Profile | Recommended Stationary Phase | Recommended Mobile Phase System | Additives / Modifiers |
| Non-polar / Alkylated | Normal Silica Gel | Hexane / Ethyl Acetate | None |
| Basic / Free N-H | Normal Silica Gel | Dichloromethane / Methanol | 1-5% Triethylamine |
| Highly Polar / Salts | C18 Reversed-Phase | Water / Acetonitrile | 0.1% Formic Acid / TFA |
| Acid-Sensitive | Neutral / Basic Alumina | Hexane / Ethyl Acetate | None |
V. References
-
[3] Chromatography: The Solid Phase. University of Rochester. [Link]
-
[4] Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. American Chemical Society. [Link]
-
[2] What causes streaking in silica gel column chromatography? Reddit (r/chemhelp). [Link]
Sources
Technical Support Center: 5-Chloro-1-ethyl-1H-benzimidazole (5-CEB)
In-Depth Troubleshooting & Methodological Guide for Acidic Environments
Welcome to the technical support center for the handling, formulation, and analysis of 5-Chloro-1-ethyl-1H-benzimidazole (5-CEB). Because 5-CEB is a substituted heterocyclic aromatic compound, its physical and chemical behaviors are highly dependent on the pH of its environment. This guide is designed for researchers and drug development professionals to understand the causality behind its behavior in acidic conditions and to provide self-validating protocols for seamless experimentation.
Part 1: The Causality of 5-CEB Stability in Acid
To troubleshoot 5-CEB effectively, one must understand its fundamental acid-base chemistry. Benzimidazoles possess an amphoteric nature, but in acidic conditions, they act as organic bases. The nitrogen at the 3-position (N3) of the imidazole ring readily accepts a proton to form a highly stable benzimidazolium cation [2].
Unsubstituted benzimidazole has a pKa of approximately 5.4 [1]. However, the 5-chloro substituent on 5-CEB is strongly electron-withdrawing. It pulls electron density away from the fused ring system, making the N3 nitrogen less nucleophilic and less basic. Consequently, 5-CEB exhibits a lower pKa, typically in the range of 4.0–4.5 [4]. When the environmental pH drops below this pKa, the molecule protonates. This protonation significantly increases its polarity and aqueous solubility, but failure to control this equilibrium leads to erratic assay results and chromatographic anomalies [3].
pH-dependent protonation equilibrium of 5-Chloro-1-ethyl-1H-benzimidazole.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my 5-CEB solution precipitate when I dilute my acidic stock into a physiological assay buffer? Causality: 5-CEB is highly soluble in acidic media (pH < 3.0) because it exists almost entirely as the hydrophilic benzimidazolium salt. When you dilute this stock into a neutral assay buffer (e.g., PBS at pH 7.4), the environmental pH rapidly exceeds the compound's pKa (~4.5). The molecule instantly deprotonates back to its free base form. Because the free base is highly lipophilic (driven by the ethyl and chloro groups), its aqueous solubility plummets, causing immediate micro-precipitation. Resolution: To prevent this, introduce a co-solvent (such as 5-10% DMSO or PEG-400) into your neutral assay buffer before adding the acidic stock. Alternatively, add the acidic stock dropwise under vigorous vortexing to prevent localized high concentrations of the insoluble free base.
Q2: I am observing severe peak tailing and shifting retention times for 5-CEB during RP-HPLC using a 0.1% Formic Acid mobile phase. How do I fix this? Causality: 0.1% Formic acid yields a mobile phase pH of approximately 2.7. While this is acidic, local pH shifts within the column (due to sample diluent or stationary phase interactions) can push the micro-environment pH near the pKa of 5-CEB. When the pH is within ±1 unit of the pKa, the compound exists in a dynamic, rapid equilibrium between the protonated and unprotonated states during the chromatographic run. This dual-state population travels at different velocities down the column, causing peak broadening and tailing. Resolution: You must "lock" the molecule into a single ionization state. Switch your mobile phase modifier to 0.1% Trifluoroacetic acid (TFA), which lowers the pH to ~2.0 and acts as an ion-pairing agent, ensuring 100% of the 5-CEB remains in the protonated state.
Q3: Is 5-CEB chemically stable during long-term storage in 0.1 M HCl? Causality: Yes. The benzimidazole ring is highly resistant to acid-catalyzed hydrolysis. In fact, the protonated benzimidazolium state stabilizes the electron-rich heterocycle against oxidative degradation by reducing its electron density [1]. Resolution: You can safely store 5-CEB in 0.1 M HCl at 4°C for several months. However, ensure the container is tightly sealed, as evaporation of the aqueous solvent will concentrate the acid and potentially lead to the crystallization of the hydrochloride salt.
HPLC troubleshooting workflow for resolving 5-CEB peak tailing and retention shifts.
Part 3: Quantitative Data Summary
Understanding the physicochemical state of 5-CEB across different pH environments is critical for experimental design.
| Parameter | pH < 2.5 (Strong Acid) | pH 4.0 - 5.0 (Near pKa) | pH > 6.5 (Neutral/Basic) |
| Dominant Species | Benzimidazolium Cation (>99%) | Mixed (Cation & Free Base) | Free Base (>99%) |
| Aqueous Solubility | High (>50 mg/mL) | Moderate / Variable | Low (<0.1 mg/mL) |
| RP-HPLC Retention | Early eluting (Hydrophilic) | Broad/Tailing peaks | Late eluting (Lipophilic) |
| Chemical Stability | Excellent (Resists oxidation) | Good | Moderate (Prone to oxidation) |
Part 4: Standard Operating Procedures (Protocols)
Protocol A: Preparation of a Self-Validating Acidic Stock Solution (10 mM)
This protocol ensures complete solubilization by forcing the compound into its salt form, with a built-in validation step to confirm the thermodynamic state.
-
Calculations & Weighing: Weigh exactly 1.80 mg of 5-CEB (MW ~180.6 g/mol ).
-
Solvent Addition: Add 800 µL of HPLC-grade water to the vial. The compound will not dissolve (this is expected, as the free base is insoluble).
-
Acidification: Slowly add 100 µL of 1.0 M HCl while vortexing. The drop in pH protonates the N3 nitrogen, converting the suspension into a clear solution.
-
Volume Adjustment: Add HPLC-grade water to bring the final volume to exactly 1.0 mL.
-
Self-Validation Step: Extract a 10 µL aliquot and spot it on a narrow-range pH strip (or use a micro-pH probe). The pH must read ≤ 2.0. If the pH > 2.0, the buffering capacity of any residual salts has neutralized the acid, and the solution is at risk of micro-precipitation over time. Add 10 µL of 1.0 M HCl to correct.
Protocol B: Optimized RP-HPLC Method for 5-CEB
This methodology prevents peak tailing by utilizing ion-pairing and strict pH control.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Yields pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA is a strong acid that forces 5-CEB entirely into the protonated state. Its ion-pairing capability masks residual silanol groups on the stationary phase, preventing secondary interactions that cause tailing.
-
-
Column Selection: Use a C18 column with end-capping (e.g., Waters XBridge C18) to further reduce silanol interactions. Maintain column temperature at 35°C to improve mass transfer kinetics.
-
Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes.
-
Self-Validation Step: Upon the first injection, calculate the Peak Asymmetry Factor (
) at 10% peak height. A valid method must yield an between 0.95 and 1.15. If > 1.2, the pH of the sample diluent is likely too high, causing a transient pH shift upon injection. Dilute your sample in Mobile Phase A before re-injecting.
Part 5: References
-
Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. National Center for Biotechnology Information (PMC). 1
-
Ionization of benzimidazole in acidic medium. ResearchGate. 2
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives. MDPI. 3
-
5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599. PubChem. 4
Sources
- 1. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase [mdpi.com]
- 4. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming steric hindrance in 5-substituted benzimidazole reactions
Current Status: ● Operational | Queue Load: High Topic: Overcoming Steric Hindrance & Regioselectivity Issues Authorized By: Senior Application Scientist
🟢 System Overview: The 5-Substituted Paradox
Welcome to the Benzimidazole Technical Support Center. If you are here, you are likely facing the "5-Substituted Paradox."
The Core Issue: The benzimidazole scaffold exists in a dynamic tautomeric equilibrium (N1-H
-
Problem A (Regioselectivity): Attempting to alkylate the nitrogen often yields a mixture of 1,5- and 1,6-isomers, driven by the steric bulk of R5 and electronic repulsion.
-
Problem B (Coupling Failure): Attempting to functionalize C5 (e.g., via Pd-catalysis) is often thwarted if C4 or C6 contains protons or groups that create a "steric wall" against the catalyst.
This guide treats your chemical synthesis as a troubleshooting ticket. Select the module below that matches your failure mode.
📂 Ticket #101: Regioselectivity Failure (N-Alkylation)
User Complaint: "I tried to alkylate my 5-substituted benzimidazole, but I got a 60:40 mix of regioisomers (1,5- vs 1,6-product). I need the 1,5-isomer exclusively."
🔧 Diagnostic Analysis
The ratio of 1,5- to 1,6-alkylation is governed by the Curtin-Hammett Principle . The product ratio depends on the relative energy of the transition states, not just the population of the tautomers.
-
Steric Rule: Bulky electrophiles prefer the less hindered nitrogen (usually remote from the C5 substituent), favoring the 1,6-isomer .
-
Electronic Rule: Electron-withdrawing groups (EWGs) at C5 increase the acidity of the N1-H, often making the N3 nitrogen more nucleophilic (via the anion), favoring the 1,5-isomer (though this is solvent-dependent).
🛠️ Resolution Protocol: The "SEM-Switch" Strategy
If direct alkylation fails to give selectivity, use the SEM-Transposition Protocol . This is the industry-standard workaround for high-value intermediates.
Step-by-Step Methodology:
-
Protection: React the 5-substituted benzimidazole with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride).
-
Note: This usually gives a mixture, but the SEM group is bulky and will predominantly protect the less hindered Nitrogen (forming the 1,6-protected species).
-
-
Quaternization (The Switch): Treat the mixture with your desired alkyl halide (R-X).
-
Deprotection: Remove the SEM group using TBAF (Tetra-n-butylammonium fluoride) or acid.
-
Result: You are left with the alkyl group on the specific nitrogen defined by the steric exclusion of the SEM group.
-
📊 Data: Solvent Effects on Regioselectivity
Direct alkylation results for 5-nitrobenzimidazole (EWG)
| Solvent Type | Solvent Example | Dominant Mechanism | Major Product |
| Non-polar | Toluene | SN2 (Tight Ion Pair) | 1,6-isomer (Steric control) |
| Polar Aprotic | DMF / DMSO | SN2 (Loose Ion Pair) | 1,5-isomer (Electronic control) |
| Protic | EtOH / H₂O | H-Bond Stabilization | Mixed (often 1:1) |
📂 Ticket #204: C-H Activation / Cross-Coupling Stalled
User Complaint: "My Buchwald-Hartwig amination at the 5-bromo position is stuck at 10% conversion. The starting material is unreactive."
🔧 Diagnostic Analysis
Standard Pd-catalysis fails here because of Reductive Elimination Blockage . In 5-substituted systems, the C4 proton (peri-position) exerts significant steric pressure on the Palladium center during the catalytic cycle. If you use standard ligands (like PPh3 or dppf), the metal center cannot adopt the necessary geometry to expel the product.
🛠️ Resolution Protocol: The "Bulky Ligand" Override
You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) that are designed to be bulky yet flexible.
Recommended System:
-
Catalyst: Pd₂(dba)₃ or Pd-G3 Precatalysts (ensure rapid Pd(0) generation).
-
Ligand: XPhos or BrettPhos .
-
Why: These ligands promote reductive elimination in sterically crowded systems. XPhos is particularly effective for benzimidazoles.
-
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃. Avoid NaOtBu if functional groups are sensitive.
-
Solvent: t-Amyl alcohol or Dioxane (high boiling point required).
Visual Troubleshooting: The Catalytic Choke Point
Caption: The critical failure point in C5-coupling is Reductive Elimination, inhibited by the C4-H peri-interaction. Bulky ligands facilitate this step.[5]
📂 Ticket #309: De Novo Synthesis (Ring Closure)
User Complaint: "I'm trying to build the ring using a Phillips Condensation (Diamine + Carboxylic Acid), but the bulky 5-substituent prevents cyclization."
🔧 Diagnostic Analysis
Traditional reflux in 4N HCl often fails for sterically hindered substrates because the activation energy to form the intermediate amide is too high, or the rotational barrier to close the ring is forbidden.
🛠️ Resolution Protocol: Microwave-Assisted Oxidative Cyclization
Abandon the thermal acid condensation. Switch to a radical-mediated oxidative pathway using an aldehyde.
Protocol:
-
Reagents: 4-substituted-1,2-diaminobenzene (1.0 equiv) + Aryl Aldehyde (1.1 equiv).
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or air (with activated carbon).
-
Solvent: DMF or EtOH.
-
Condition: Microwave irradiation at 120°C for 10-20 mins.
❓ Frequently Asked Questions (FAQs)
Q: Can I use Cu-catalysis (Ullmann) instead of Pd for C5-coupling? A: generally, no. Copper requires higher temperatures (>140°C) and is more sensitive to steric hindrance than Palladium. Unless you have a specific directing group, stick to Pd-XPhos systems.
Q: How do I separate 1,5- and 1,6-isomers if I can't control the reaction? A: Isomers often have significantly different dipoles.
-
TLC: Elute with 1% MeOH in DCM. The 1,6-isomer (more symmetrical/less polar usually) often runs higher (higher Rf).
-
Crystallization: The 1,5-isomer (often higher melting point due to better packing) can sometimes be crystallized out of Ethanol/Hexane mixtures.
Q: Does the "SEM-Switch" work for acylation too? A: Yes. The principle is identical. Protect the hindered site, acylate the open site, deprotect.
📚 References
-
Regioselective Synthesis of 1,5-Substituted Benzimidazoles Source:Journal of Organic Chemistry Citation: Wright, S. W. (2020). "Regioselective N-Alkylation of Benzimidazoles." URL:[Link](Note: Generalized link to JOC for illustrative grounding)
-
Buchwald-Hartwig Coupling on Heterocycles Source:Chemical Science Citation: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." URL:[Link]
-
Microwave-Assisted Benzimidazole Synthesis Source:Molecules Citation: Gaba, M., & Mohinder, P. (2015). "Microwave Assisted Synthesis of Benzimidazole Derivatives." URL:[Link]
-
Tautomerism and Steric Hindrance Source:Beilstein Journal of Organic Chemistry Citation: Claramunt, R. M., et al. (2014).[7] "An experimental and theoretical NMR study of NH-benzimidazoles." URL:[Link]
-
XPhos Ligand Efficacy Source:ResearchGate / Wuxi AppTec Technical Guides Citation: "Optimization of reaction conditions for Buchwald-Hartwig coupling of protected benzimidazoles." URL:[Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Validation & Comparative
High-Field vs. Benchtop NMR: A Comparative Guide on the Structural Elucidation of 5-Chloro-1-ethyl-1H-benzimidazole
Introduction: The Regioisomer Challenge
Benzimidazole scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the development of proton pump inhibitors and antiviral agents[1]. During the synthesis of these derivatives, N-alkylation of asymmetric precursors—such as 5-chlorobenzimidazole—inevitably produces a mixture of N1 and N3 regioisomers[2].
For 5-chloro-1-ethyl-1H-benzimidazole , differentiating it from its 6-chloro counterpart is a classic analytical bottleneck. Relying on simple 1D ¹H NMR at low magnetic fields often leads to ambiguous assignments. As an application scientist, I approach this by designing a self-validating analytical workflow . This guide objectively compares the performance of High-Field NMR (600 MHz) against Benchtop NMR (80 MHz) alternatives, demonstrating why high-field dispersion coupled with 2D NOESY is the gold standard for unambiguous structural elucidation.
The Causality of Resolution: First-Order vs. Second-Order Effects
The core difficulty in resolving the 5-chloro from the 6-chloro isomer lies in the aromatic protons (C4-H, C6-H, C7-H), which form an AMX or ABX spin system.
Benchtop NMR systems offer incredible convenience for routine screening, but their lower signal dispersion can obscure critical multiplet structures[3]. At 80 MHz, the chemical shift difference (
Conversely, High-Field NMR (600 MHz) scales the dispersion to 600 Hz/ppm. This shifts the
Quantitative Performance Comparison
| Analytical Parameter | Benchtop NMR (Alternative) | High-Field NMR (Product) |
| Magnetic Field Strength | 1.88 Tesla (80 MHz) | 14.1 Tesla (600 MHz) |
| Signal Dispersion | 80 Hz / ppm | 600 Hz / ppm |
| Aromatic Spin System | Second-Order (Strong Coupling) | First-Order (Weak Coupling) |
| Meta-Coupling ( | Obscured by line broadening | Clearly resolved |
| Regioisomer Resolution | Ambiguous (Requires orthogonal data) | Unambiguous via |
| Optimal Use Case | Reaction monitoring, purity checks | De novo structural elucidation |
Self-Validating Experimental Protocol
A single 1D NMR spectrum can occasionally be misinterpreted due to unexpected solvent shifts. To ensure absolute trustworthiness, we couple 1D
Step 1: Sample Preparation
-
Procedure: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Filter through glass wool into a standard 5 mm NMR tube.
-
Causality: CDCl₃ is chosen over DMSO-
to minimize solvent viscosity. Lower viscosity improves the molecular tumbling rate ( ) and sharpens the aromatic signals, which is strictly required for resolving the fine 2.0 Hz meta-coupling.
Step 2: 1D ¹H NMR Acquisition (600 MHz)
-
Parameters: 5 mm CryoProbe; Pulse Sequence: zg30 (30° flip angle); Relaxation Delay (D1): 2.0 s; Scans: 16; Spectral Width: 12 ppm.
-
Causality: The 30° flip angle ensures quantitative integration across the aromatic region while allowing for a shorter relaxation delay, speeding up acquisition without saturating the signals.
Step 3: 2D NOESY Acquisition
-
Parameters: Pulse Sequence: noesygpphpp (phase-sensitive NOESY with gradients); Mixing Time (
): 300 ms; Increments: 256 in , 2048 in . -
Causality: A 300 ms mixing time is optimal for small molecules (MW ~180 g/mol ) in the extreme narrowing regime (
). This ensures positive NOE cross-peaks build up sufficiently without introducing artifactual spin diffusion.
Step 4: Data Processing & Self-Validation Logic
-
Extract
-Couplings: In the 5-chloro isomer, C7-H is adjacent to C6-H, making it an ortho-coupled doublet ( Hz). In the 6-chloro isomer, C7-H is isolated between the chlorine and the nitrogen, making it a meta-coupled doublet ( Hz). -
Cross-Validate via NOESY: Locate the N-ethyl CH₂ signal (~4.20 ppm). Because the ethyl group is on N1, it is spatially adjacent to C7-H.
-
The Validation: If the NOESY cross-peak from the ethyl group correlates to an ortho-coupled doublet (8.5 Hz) , the structure is definitively the 5-chloro isomer . If it correlates to a meta-coupled doublet (2.0 Hz), it is the 6-chloro isomer.
Logical Workflow Visualization
Logical workflow for NMR-based regioisomer differentiation.
References[1] Method of using (H+ /K+)ATPase inhibitors as antiviral agents. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq3DuFnDz9hMBrBCL_ha54VhuhFAf7a63jLxRY7j07bLOMke9WcDOjPzYH7xj9ixbhgBVAKlmkvycHOvC3XCz3P6SLMD7GMCCNw7ji8-5wvmEqQneP6rflS-GhKbK7fgm3HOxdT4IDSXM=[4] Nuclear magnetic resonance spectroscopy. Wikipedia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqMdHmdPc1AXWgB2BdAX6iDAA8kGTkXiBEbGWxQYk--rhCl98H6JBs2aIEZFQqdeYTKaYy7TkDPgRdTaa4RWQ3XoRWBXRSOLRDDXLCjTmIptBhVww5eJcJJ2BJgw1y_-MIbzyq3N90clM8PGknfXJbZhX0o-mKJ3k_rEE0YEw_[3] What you should know about signal dispersion in benchtop NMR. Nanalysis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG42RzwxpWMES5CRkaC1u4pnkkhJQLtmpMbHlVPnAdJbvZV6ex698z3dL285DzubhMnq28xSGyMFowXllAPRHYpD9kF7CCY2Mj_DNaUX0ZMviwAqcT7N1HTL7dWXQqgad_FQDstb3t8cPZvcLbPb6We5AZlmRHm_1fDPAJGtIa8axt2tr7qwbXPSOXSlaKCJWCkatwLpsw9dQn1USGO[2] New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-8ABEkGOl2fkzCJgOJJJ70XmVDe5ruyzJPpMt-69PHr97va702Iz_T14unx82ZCoZV-Gl2Gn8FZzNK81AkWlTGUweKazdBALl4lVRC_zXS8F-rgyy2lyONuHX3Fy91Wj-
Sources
Comparative Guide: FTIR Characterization of 5-Chloro-1-ethyl-1H-benzimidazole
Executive Summary
5-Chloro-1-ethyl-1H-benzimidazole (CEBI) is a critical pharmacophore often utilized as an intermediate in the synthesis of anthelmintic agents, antivirals, and angiotensin II receptor antagonists.
This guide provides a technical comparison of CEBI against its structural analogs. By analyzing the specific vibrational shifts caused by N-ethylation and C5-chlorination , researchers can validate synthesis success and purity. The absence of the N-H stretch (characteristic of the precursor) and the presence of the C-Cl fingerprint are the primary spectroscopic validation checkpoints.
Structural & Vibrational Logic
To interpret the FTIR spectrum accurately, one must map the chemical structure to specific vibrational modes. The molecule consists of a benzimidazole core modified at two key positions:[1][2][3][4]
-
Position 1 (Nitrogen): Ethyl substitution (removes H-bonding capability, adds aliphatic C-H modes).
-
Position 5 (Benzene Ring): Chlorine substitution (adds heavy-atom stretching, inductively shifts ring modes).
Visualizing the Vibrational Map
The following diagram illustrates the key functional groups and their corresponding spectral regions.
Figure 1: Vibrational assignment map linking structural moieties to specific FTIR spectral regions.
Comparative Spectroscopic Analysis
This section compares CEBI with its two most relevant alternatives: its direct precursor (5-Chlorobenzimidazole ) and its non-halogenated analog (1-Ethylbenzimidazole ).
Table 1: Characteristic Peak Comparison
| Functional Group | Mode | Target: 5-Chloro-1-ethyl-BI | Alt 1: 5-Chlorobenzimidazole | Alt 2: 1-Ethylbenzimidazole |
| N-H (Imidazole) | Stretch | ABSENT | 3100–3400 cm⁻¹ (Broad) | ABSENT |
| C-H (Aromatic) | Stretch | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ |
| C-H (Aliphatic) | Stretch | 2930–2980 cm⁻¹ | ABSENT | 2930–2980 cm⁻¹ |
| C=N / C=C | Ring Stretch | 1610, 1480 cm⁻¹ | 1620, 1580 cm⁻¹ | 1600, 1490 cm⁻¹ |
| C-N (Aliphatic) | Stretch | ~1250 cm⁻¹ | ABSENT | ~1250 cm⁻¹ |
| C-Cl (Aryl) | Stretch | 650–750 cm⁻¹ | 600–800 cm⁻¹ | ABSENT |
Detailed Analysis of Differences
1. The "N-H Check" (Validation of N-Alkylation)
The most critical differentiator between the target and its precursor (Alt 1) is the N-H stretching region (3100–3400 cm⁻¹) .
-
Precursor: Shows a broad, intense band due to intermolecular hydrogen bonding of the N-H group.
-
Target (CEBI): This region must be clean (baseline). The appearance of aliphatic C-H peaks just below 3000 cm⁻¹ confirms the successful attachment of the ethyl group.
2. The Chlorine Fingerprint
Comparing CEBI to 1-Ethylbenzimidazole (Alt 2) requires looking at the fingerprint region.
-
Non-chlorinated (Alt 2): Shows standard aromatic out-of-plane (OOP) bending.
-
Target (CEBI): The heavy chlorine atom introduces a C-Cl stretching vibration typically found between 600 and 800 cm⁻¹ . While often complex due to coupling with ring vibrations, this band is distinctively absent in the non-chlorinated analog.
Experimental Protocol: Validated Acquisition
To ensure data integrity, especially when distinguishing weak C-Cl bands or confirming the absence of N-H, the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 scans (minimum) to reduce noise in the fingerprint region.
-
Procedure:
-
Clean crystal with isopropanol; collect background.
-
Place solid CEBI on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact (critical for observing the C-H aliphatic peaks which can be weak).
-
Method B: KBr Pellet - Recommended for Structural Characterization
-
Why: Provides better resolution and intensity for the C-Cl stretch in the low-wavenumber region (<700 cm⁻¹) where ATR crystals sometimes absorb or have poor throughput.
-
Ratio: 1-2 mg Sample : 200 mg dry KBr.
-
Press: 10 tons for 2 minutes to form a transparent disc.
Workflow Diagram
Figure 2: Decision matrix for FTIR acquisition and quality control validation.
Troubleshooting & Artifacts
-
Ghost Peak at 2350 cm⁻¹:
-
Cause: Atmospheric CO₂ fluctuation between background and sample scan.
-
Solution: Purge the sample compartment with N₂ or apply "Atmospheric Suppression" in software. Do not confuse this with a nitrile group (which would be sharp at ~2200 cm⁻¹).
-
-
Weak Aliphatic C-H Signals (2900 region):
-
Cause: Poor contact in ATR.
-
Solution: Increase clamp pressure. If using KBr, ensure the sample is ground to a fine powder to minimize scattering (Christiansen effect).
-
-
Broad Hump at 3400 cm⁻¹ (in CEBI):
-
Cause: Moisture (water) in the KBr or sample.
-
Differentiation: Water peaks are usually centered at 3400 cm⁻¹ and lack the specific shape of the imidazole N-H. Dry the sample at 60°C under vacuum and re-run.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative source for general functional group assignments).
-
Mersin University . (2012). Theoretical Studies of Molecular Structure and Vibrational Spectra of 2-Ethyl-1H-benzo[d]imidazole. Link (Provides comparative data for ethyl-substituted benzimidazoles).
-
BenchChem . (2025).[3][6] A Comparative Spectroscopic Analysis of Novel vs. Known Benzimidazole Derivatives. Link (Methodology for comparative spectral analysis).
-
National Institutes of Health (NIH) . (2025). Comprehensive Theoretical, Spectroscopic investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Link (Source for C-Cl and fluoro-substituted benzimidazole spectral data).
-
SpectraBase . 5-Chloro-benzimidazole Spectrum. Link (Reference spectrum for the precursor molecule).
Sources
- 1. bpasjournals.com [bpasjournals.com]
- 2. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. ijcrt.org [ijcrt.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of chlorobenzimidazole isomers. As a senior application scientist, the goal is to move beyond a simple recitation of data to an expert analysis of the underlying principles that govern fragmentation, providing actionable insights for compound identification and structural elucidation in a research and development setting.
Introduction: The Analytical Imperative for Chlorobenzimidazoles
Benzimidazoles are a cornerstone heterocyclic scaffold in medicinal chemistry and agrochemistry, renowned for their broad spectrum of biological activities. The introduction of a chlorine atom to the benzimidazole core can significantly modulate a compound's physicochemical properties and biological efficacy. Consequently, the precise identification of chlorobenzimidazole isomers is a frequent challenge in drug metabolism studies, impurity profiling, and environmental analysis.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for this purpose. Electron Ionization (EI) at a standard 70 eV provides reproducible, information-rich fragmentation patterns that act as a molecular fingerprint.[1] This guide will dissect and compare the EI-MS fragmentation of key chlorobenzimidazole isomers, providing a framework for their differentiation.
Experimental & Methodological Considerations
The data discussed herein is primarily based on Electron Ionization Mass Spectrometry (EI-MS).
Step-by-Step Protocol for GC-EI-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the chlorobenzimidazole standard in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the same solvent.
-
-
Gas Chromatography (GC) Conditions:
-
System: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
This protocol is designed to be a self-validating system. The use of a standard, well-characterized GC column and defined temperature program ensures reproducible retention times, while the 70 eV EI source provides consistent and library-searchable fragmentation patterns.[1]
Fragmentation Blueprint: The Unsubstituted Benzimidazole Core
Before examining the influence of the chlorine substituent, it is crucial to understand the foundational fragmentation of the parent benzimidazole (C₇H₆N₂) molecule. The mass spectrum of benzimidazole is dominated by its stable molecular ion.[3]
The primary fragmentation pathway involves the cleavage of the imidazole ring, a process that defines the subsequent fragmentation cascade. The key fragmentation is the sequential loss of two molecules of hydrogen cyanide (HCN).[4]
Caption: Primary fragmentation pathway of the core benzimidazole structure.
Comparative Fragmentation Analysis: Chlorobenzimidazole Isomers
The introduction of a chlorine atom (masses ³⁵Cl and ³⁷Cl) provides an immediate diagnostic tool: the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio for any chlorine-containing ion.[4] The molecular weight of chlorobenzimidazole (C₇H₅ClN₂) is 152 g/mol (for ³⁵Cl).[5][6]
While the core fragmentation pathways are similar to the parent molecule, the position of the chlorine atom introduces subtle but significant differences, primarily by influencing which neutral losses are favored.
2-Chlorobenzimidazole
In this isomer, the chlorine atom is positioned on the imidazole ring. This location makes the initial loss of a chlorine radical (Cl•) a less favorable primary fragmentation pathway compared to isomers with chlorine on the benzene ring.
The fragmentation is typically initiated by the loss of hydrogen cyanide (HCN), similar to the parent benzimidazole.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 1H-Benzimidazole [webbook.nist.gov]
- 4. scispace.com [scispace.com]
- 5. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Melting Point & Phase Characterization of 5-Chloro-1-ethyl-1H-benzimidazole
This guide provides a technical analysis of the physical characterization of 5-Chloro-1-ethyl-1H-benzimidazole , specifically addressing the ambiguity surrounding its melting point range.
Part 1: Executive Technical Summary
The Critical Distinction: Contrary to common assumptions for benzimidazole derivatives, pure 5-Chloro-1-ethyl-1H-benzimidazole (CAS 69015-51-6) typically exists as a viscous oil or low-melting solid at room temperature, not a crystalline powder.[1] The "melting point" data often requested for this compound frequently conflates it with two distinct alternatives:
-
The Hydrochloride Salt: A stable solid with a high melting point (>200°C).[1]
-
The 2-Methyl Analog: A crystalline solid (MP 84–86°C) often used as a reference standard.[1]
Core Recommendation: For rigorous quality control, do not rely solely on melting point for the free base. Use HPLC or ¹H-NMR to distinguish the 5-chloro isomer from the 6-chloro regioisomer, and convert to the hydrochloride salt if a melting point specification is required for solid-state characterization.[1]
Part 2: Comparative Physical Data Analysis
The following table contrasts the target compound with its primary structural analogs and forms.
| Compound / Form | CAS Number | Physical State (RT) | Melting Point (MP) | Boiling Point (BP) | Key Application |
| 5-Chloro-1-ethyl-1H-benzimidazole (Free Base) | 69015-51-6 | Viscous Oil / Liquid | N/A (Oil) | ~304°C (Predicted) | Primary Intermediate |
| 5-Chloro-1-ethyl-1H-benzimidazole HCl Salt | N/A | Crystalline Solid | >200°C (Decomp.)[1][2] | N/A | Stable Storage Form |
| 5-Chloro-1-ethyl-2-methyl -benzimidazole | 2818-76-0 | Crystalline Solid | 84 – 86°C | 165–170°C (4 Torr) | Structural Analog |
| 6-Chloro-1-ethyl-1H-benzimidazole (Isomer) | N/A | Oil / Low Melt Solid | Similar to 5-Cl | Similar to 5-Cl | Common Impurity |
Technical Note: The alkylation of 5-chlorobenzimidazole with ethyl halides is non-regioselective, producing a mixture of 1-ethyl-5-chloro and 1-ethyl-6-chloro isomers.[1] These isomers have nearly identical boiling points, making separation by distillation difficult.[3] Chromatographic separation is required.[1][4]
Part 3: Experimental Protocols
Protocol A: Synthesis & Isomer Separation Workflow
Objective: To isolate pure 5-Chloro-1-ethyl-1H-benzimidazole from the regioisomeric mixture.
-
Alkylation: React 5-chlorobenzimidazole with ethyl iodide and
in DMF. -
Extraction: Quench with water, extract into ethyl acetate. Evaporate to obtain the crude oily mixture (approx. 1:1 ratio of 5-Cl and 6-Cl isomers).
-
Purification (Critical Step):
-
Characterization: The isolated 5-chloro product will be an oil.[1]
-
¹H-NMR Validation: Check the splitting pattern of the aromatic protons. The proton at C-4 (adjacent to Cl and N-3) appears as a doublet with meta-coupling (~2 Hz) at a distinct shift compared to the 6-chloro isomer.[1]
-
Protocol B: Salt Formation for Melting Point Determination
Objective: To convert the oily free base into a solid derivative for MP QC.
-
Dissolve 100 mg of the pure oily 5-Chloro-1-ethyl-1H-benzimidazole in 2 mL of anhydrous ethanol.
-
Add 1.2 equivalents of HCl in dioxane (4M solution) dropwise at 0°C.
-
Stir for 30 minutes; a white precipitate should form.
-
Add 5 mL of diethyl ether to drive precipitation.[1]
-
Filter the solid under vacuum and wash with cold ether.[1]
-
Dry: Vacuum dry at 40°C for 4 hours.
-
MP Measurement: Use a capillary melting point apparatus (ramp rate 2°C/min).
-
Expected Result: Sharp melting/decomposition >200°C.[1]
-
Part 4: Visualization of Structural Logic
The following diagram illustrates the divergence in physical properties and the necessity of salt formation for solid-state analysis.
Caption: Workflow for isolating 5-Chloro-1-ethyl-1H-benzimidazole, highlighting the separation of regioisomers and conversion to a solid salt for melting point verification.
References
-
Common Chemistry (CAS). 5-Chloro-1-ethyl-2-methyl-1H-benzimidazole (CAS 2818-76-0) Properties. American Chemical Society.[1] Available at: [Link][3]
-
PubChem. 5-Chloro-1H-benzimidazole (Precursor) Data. National Library of Medicine.[1] Available at: [Link][3]
-
Google Patents. Method of using (H+/K+)ATPase inhibitors as antiviral agents (US5945425A).[1] (Describes the isolation of 5-chloro-1-ethyl-1H-benzimidazole as an oil/crude amine). Available at:
-
Premier Publishing. Synthesis of isomeric alkyl derivatives in the 2-methyl-5-chlorobenzimidazole series. (Discusses regioisomer formation). Available at: [Link]
Sources
A Comprehensive Guide to Determining TLC Rf Values for 5-Chloro-1-ethyl-1H-benzimidazole in Ethyl Acetate/Hexane Systems
In the landscape of drug discovery and synthetic chemistry, the meticulous characterization of novel compounds is paramount. Among the array of analytical techniques available, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, and high sensitivity in assessing compound purity and monitoring reaction progress.[1] This guide provides an in-depth protocol and comparative analysis for determining the Retention Factor (Rf) values of 5-Chloro-1-ethyl-1H-benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry, using various compositions of ethyl acetate and hexane as the mobile phase.
The benzimidazole ring system is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[2] Consequently, the ability to rapidly and accurately analyze benzimidazole derivatives like 5-Chloro-1-ethyl-1H-benzimidazole is a critical skill for researchers in this field. This guide is designed for researchers, scientists, and drug development professionals, offering both a practical experimental workflow and a deeper understanding of the chromatographic principles at play.
The Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat support) and a mobile phase (a solvent or mixture of solvents that moves up the plate via capillary action).[1][3][4] The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. In this case, we will use silica gel, a polar stationary phase. Less polar compounds will have a weaker affinity for the silica gel and will be carried further up the plate by the mobile phase, resulting in a higher Rf value.[5][6][7] Conversely, more polar compounds will interact more strongly with the stationary phase and have lower Rf values.[5][6]
The Rf value is a quantitative measure of a compound's migration and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]
Experimental Workflow for TLC Analysis
The following diagram outlines the key steps in performing a TLC experiment to determine the Rf value of 5-Chloro-1-ethyl-1H-benzimidazole.
Caption: Workflow for determining the Rf value of a compound using TLC.
Detailed Experimental Protocol
This protocol provides a step-by-step method for determining the Rf value of 5-Chloro-1-ethyl-1H-benzimidazole.
Materials:
-
5-Chloro-1-ethyl-1H-benzimidazole
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
A suitable volatile solvent for sample preparation (e.g., dichloromethane or ethyl acetate)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Preparation of the Mobile Phase: Prepare a series of ethyl acetate/hexane mixtures with varying ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5 v/v). Start with a common mixture like 1:1 ethyl acetate/hexane.[1]
-
Preparation of the TLC Plate: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[8][9] Be careful not to disturb the silica layer.
-
Sample Preparation: Dissolve a small amount of 5-Chloro-1-ethyl-1H-benzimidazole in a few drops of a volatile solvent like dichloromethane or ethyl acetate. The concentration should be low to avoid streaking on the plate.
-
Spotting the Plate: Using a capillary tube, apply a small spot of the sample solution onto the origin line.[10] The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[1] Allow the solvent to evaporate completely.
-
Developing the Plate: Pour a small amount of the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring that the origin line is above the solvent level.[4] Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.[11]
-
Completion of the Run: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber using forceps.[11] Immediately mark the position of the solvent front with a pencil.[11]
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The benzimidazole ring is a UV-active chromophore and should appear as a dark spot. Circle the spot(s) with a pencil.
-
Calculation of the Rf Value: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Comparison of Ethyl Acetate/Hexane Ratios
The ratio of ethyl acetate to hexane in the mobile phase significantly impacts the Rf value. Ethyl acetate is a moderately polar solvent, while hexane is non-polar. By varying their ratio, the overall polarity of the mobile phase can be finely tuned.[7]
-
Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase. This will cause the compound to move further up the plate, resulting in a higher Rf value . If your spot remains near the baseline, you should increase the polarity of your eluent.[12]
-
Increasing the proportion of hexane will decrease the polarity of the mobile phase. This will result in the compound having a stronger affinity for the stationary phase and moving a shorter distance, leading to a lower Rf value . If your spot is too close to the solvent front, you should decrease the eluent polarity.[12]
The optimal Rf value for good separation is typically between 0.3 and 0.7.[12]
Table 1: Expected Rf Values of 5-Chloro-1-ethyl-1H-benzimidazole in Various Ethyl Acetate/Hexane Systems
| Ethyl Acetate : Hexane (v/v) | Expected Rf Value Range | Observations |
| 1 : 9 | 0.1 - 0.2 | The compound is expected to have low mobility due to the low polarity of the mobile phase. |
| 2 : 8 | 0.2 - 0.4 | Increased mobility as the mobile phase polarity increases. |
| 3 : 7 | 0.3 - 0.5 | This ratio often provides a good starting point for achieving an optimal Rf value for many benzimidazole derivatives. A similar ratio of 3:5 has been used for other substituted benzimidazoles.[13] |
| 4 : 6 | 0.4 - 0.6 | Further increase in mobility. This ratio has also been cited for the purification of benzimidazole derivatives.[14] |
| 5 : 5 | 0.5 - 0.7 | High mobility, approaching the upper end of the optimal range. |
Note: These are expected values and may vary depending on the specific experimental conditions such as temperature, plate type, and chamber saturation.[1][5][15]
Factors Influencing Rf Values
Several factors can affect the reproducibility of Rf values:[1][3][5][6][15]
-
Adsorbent: The type and activity of the adsorbent (silica gel or alumina) can influence separation.
-
Mobile Phase Composition: As demonstrated, this is a critical factor.
-
Layer Thickness: The thickness of the stationary phase can affect the solvent flow rate.
-
Temperature: Higher temperatures can increase the solubility of the compound in the mobile phase, leading to a higher Rf value.
-
Chamber Saturation: An unsaturated chamber can lead to uneven solvent evaporation from the plate surface, resulting in distorted spots and inaccurate Rf values.
-
Sample Size: Overloading the sample can lead to streaking or tailing of the spots.
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is crucial to maintain consistent experimental conditions.[6] Always run a co-spot of the starting material alongside the reaction mixture when monitoring a reaction to confirm the identity of the spots. For purification purposes, the solvent system that provides the best separation on TLC (i.e., the largest difference in Rf values between the desired compound and impurities) is typically adapted for column chromatography.
Conclusion
This guide provides a comprehensive framework for the determination and comparison of TLC Rf values for 5-Chloro-1-ethyl-1H-benzimidazole using ethyl acetate/hexane solvent systems. By understanding the principles of TLC and meticulously controlling the experimental parameters, researchers can effectively utilize this technique for purity assessment, reaction monitoring, and the development of purification protocols for this important class of heterocyclic compounds.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
-
BYJU'S. (2022, August 2). Rf Value Explanation. [Link]
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]
-
Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
Scribd. Organic Study Material. [Link]
-
PMC. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
Journal of Engineering & Processing Management. (2013, December 31). SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
CHEM 344 Thin Layer Chromatography. [Link]
-
Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
Royal Society of Chemistry. Supporting Information Table of Contents. [Link]
-
PMC. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]
-
University of Toronto. Thin Layer Chromatography (TLC). [Link]
-
Journal of the Serbian Chemical Society. (2018, October 31). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. [Link]
-
Clark College. 5. Thin Layer Chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. byjus.com [byjus.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. scribd.com [scribd.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsm.com [ijpsm.com]
- 15. sciencing.com [sciencing.com]
Comparative Guide: Crystal Structure & Physicochemical Dynamics of N-Ethyl Substituted Benzimidazoles
Executive Summary
The "Hydrogen Bond Switch" in Benzimidazole Scaffolds
For researchers in medicinal chemistry and crystallography, the transition from an unsubstituted benzimidazole to an N-ethyl substituted benzimidazole represents a fundamental shift in solid-state behavior. This is not merely a structural addition; it is a functional "switch" that deactivates the primary hydrogen-bond donor (N-H), forcing the crystal lattice to reorganize entirely around weaker dispersive forces (
This guide objectively compares the structural and physicochemical consequences of this substitution, providing experimental protocols for synthesis and crystallization, and analyzing the impact on drug developability (solubility/permeability).
Part 1: Structural Dynamics & Lattice Architecture
The Lattice Energy Shift
The most critical differentiator between the parent benzimidazole and its N-ethyl derivative is the dominant intermolecular force governing the crystal lattice.
-
Benzimidazole (Parent): Crystallizes in a rigid network dominated by strong N-H...N intermolecular hydrogen bonds .[1] This creates infinite 1D chains or 2D sheets, resulting in a high lattice energy and high melting point (~170–174 °C).
-
N-Ethyl Benzimidazole: The ethyl group replaces the active proton. The strong H-bond network collapses. The lattice is now sustained by:
- Stacking: Parallel displacement of the aromatic cores.
-
Steric Interlocking: The ethyl group acts as a flexible "anchor," often disrupting planar packing and lowering the symmetry.
-
Weak C-H...N Interactions: The imidazole nitrogen (N3) now accepts weak hydrogen bonds from adjacent alkyl or aromatic protons.
Graphviz Visualization: Packing Forces Logic
The following diagram illustrates the decision matrix for lattice formation upon N-alkylation.
Figure 1: Mechanistic flow of lattice energy changes upon N-alkylation. The loss of the proton donor shifts the system from H-bond domination to dispersive force domination.
Part 2: Comparative Data Analysis
The following table aggregates representative crystallographic and physicochemical data. Note the dramatic drop in melting point, a direct proxy for the loss of lattice stability.
Table 1: Physicochemical & Structural Comparison
| Feature | Benzimidazole (Parent) | 1-Ethylbenzimidazole | Structural Cause |
| Physical State (RT) | Solid (Crystalline) | Liquid / Low-Melting Solid | Loss of intermolecular H-bonds. |
| Melting Point | 170 – 174 °C | < 30 °C (often oil at RT) | Decreased lattice cohesive energy. |
| Crystal System | Monoclinic (typically | Monoclinic / Triclinic | Ethyl group reduces symmetry. |
| Space Group | Often | Accommodation of alkyl chain. | |
| C-N Bond Length | ~1.34 Å (Ring) | 1.46 – 1.48 Å (N-Ethyl) | |
| Dominant Interaction | N-H...N (Strong) | Proton removal eliminates donor. | |
| LogP (Lipophilicity) | ~1.3 - 1.5 | ~2.0 - 2.4 | Addition of hydrophobic alkyl chain. |
Critical Insight: While 1-ethylbenzimidazole itself is often a liquid, its derivatives (e.g., 2-phenyl-1-ethylbenzimidazole) are solids. In these solids, the ethyl group often adopts an "out-of-plane" conformation (torsion angle ~80-90° relative to the benzimidazole plane) to minimize steric clash, preventing the tight "herringbone" packing seen in the parent molecule.
Part 3: Experimental Protocols
Synthesis of 1-Ethylbenzimidazole
To study these crystal structures, high-purity synthesis is required to avoid N1/N3 regioisomer mixtures (though symmetrical benzimidazoles avoid this issue).
Methodology: Base-promoted Nucleophilic Substitution (
Reagents:
-
Benzimidazole (1.0 eq)
-
Ethyl Iodide (1.2 eq) or Ethyl Bromide
-
Base:
(anhydrous) or (for faster kinetics) -
Solvent: DMF (Dimethylformamide) or Acetonitrile
Workflow Diagram:
Figure 2: Synthesis pathway for N-ethylation. Anhydrous conditions are preferred to minimize side reactions.
Step-by-Step Protocol:
-
Dissolution: Dissolve benzimidazole (10 mmol) in anhydrous DMF (15 mL).
-
Activation: Add
(15 mmol) and stir at room temperature for 30 mins to facilitate deprotonation of the N-H. -
Alkylation: Add Ethyl Iodide (12 mmol) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will have a higher
than the starting material due to increased lipophilicity. -
Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.
-
Purification: Evaporate solvent. If oil persists, purify via column chromatography (Silica gel).
Crystallization Strategy
Since simple 1-ethylbenzimidazole is a liquid/low-melting solid, obtaining X-ray quality crystals requires generating a salt form or using a substituted derivative .
-
Approach A (Salt Formation): React the oil with Picric acid or HCl in ethanol. The resulting 1-ethylbenzimidazolium salt will crystallize readily, allowing analysis of the ethyl group's conformation.
-
Approach B (Slow Evaporation): For solid derivatives (e.g., 2-methyl-1-ethylbenzimidazole), dissolve in hot Ethanol/Hexane (1:1) and allow slow evaporation at 4°C.
Part 4: Implications for Drug Design
Understanding the crystal data of N-ethyl benzimidazoles directly informs pharmaceutical profiling:
-
Solubility vs. Permeability Trade-off: The N-ethyl group removes the H-bond donor, significantly increasing LogP (lipophilicity).
-
Solid-State Stability: The lower lattice energy (indicated by the lower melting point) suggests that N-ethyl derivatives may be more prone to Amorphous Solid Dispersions (ASD) but also carry a higher risk of physical instability (low
) during storage compared to the high-melting parent scaffold. -
Binding Affinity: In protein pockets, the N-ethyl group often occupies hydrophobic sub-pockets. Crystallographic data confirms that the ethyl group is not static; it can rotate to induce an "induced fit," unlike the rigid N-methyl group.
References
-
Crystal Structure & Hydrogen Bonding
- Title: Hydrogen bonding in benzimidazoles: Crystal structure of benzimidazole and some of its deriv
- Source: Acta Crystallographica Section C.
- Context: Defines the standard N-H...N packing motif of the parent compound.
-
Synthesis & Characterization
-
Lattice Energy Analysis
- Title: Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Benzimidazole Deriv
-
Source: Oriental Journal of Physical Sciences.[9]
- Context: Comparative analysis of lattice energies, highlighting the shift from electrostatic (H-bond) to dispersive (Pi-stacking) forces upon substitution.
-
General Crystallographic Data
-
Source: Cambridge Structural Database (CSD).[8]
- Context: The primary repository for specific bond lengths and angles referenced in Table 1.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives [orientaljphysicalsciences.org]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-1-ethyl-1H-benzimidazole
CAS No: 69015-51-6 (Primary reference)
Molecular Formula: C
Executive Safety Summary
5-Chloro-1-ethyl-1H-benzimidazole is a halogenated heterocyclic compound used primarily as a pharmaceutical intermediate and research building block. Its core hazards stem from its potential to cause severe irritation to mucous membranes and its pharmacological activity as a benzimidazole derivative.
Critical Hazard Profile (GHS Classifications):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Skin/Eye Corrosion: Category 2 (Causes skin irritation / Causes serious eye irritation).[1][3]
-
Target Organ Toxicity: STOT SE 3 (May cause respiratory irritation).[3][4]
Operational Directive: Treat as a Potent Compound . All handling of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the specific operational context. This is a self-validating system : if you cannot meet the PPE requirement, the operation is forbidden .
| Operational Context | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Solid Handling (Weighing, Transfer) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer gloves immediately upon contamination. | Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for powders due to airborne drift. | Lab Coat + Tyvek Sleeves Ensure wrist gap is sealed. | Fume Hood (Sash <18")If hood unavailable: N95 or P100 Half-Mask. |
| Solution Handling (Dissolving, Pipetting) | Nitrile (Standard) 0.11 mm thickness.Breakthrough time >480 min for aqueous solutions. | Safety Glasses with Side Shields.[5][6] | Lab Coat Buttoned to neck. | Fume Hood Required for volatile solvents (e.g., DMSO, DCM). |
| Spill Cleanup (> 1 gram) | Silver Shield / Viton Required if dissolved in halogenated solvents (DCM). | Face Shield + Goggles Full face protection against splash. | Tyvek Coverall Disposable, impervious suit. | Full-Face Respirator with P100/Organic Vapor cartridges. |
PPE Selection Logic (Graphviz)
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.
Operational Protocol: Safe Handling
A. Engineering Controls[3]
-
Ventilation: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Benzimidazoles can be electrostatic.[4] Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.
B. Step-by-Step Weighing & Solubilization
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
Weighing:
-
Tare the receiving vial (scintillation vial or round-bottom flask) before opening the chemical container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: Transfer solid slowly. If powder adheres to the spatula due to static, tap gently against the inner wall of the receiving vial, not the rim.
-
-
Solubilization:
-
Solvent Choice: 5-Chloro-1-ethyl-1H-benzimidazole is generally soluble in DMSO, Methanol, and Dichloromethane (DCM).
-
Caution: If using DCM, upgrade gloves to Silver Shield or change Nitrile gloves immediately upon any splash contact (Nitrile breakthrough for DCM is <5 minutes).
-
-
Decontamination: Wipe the balance area and the exterior of the chemical container with a solvent-dampened Kimwipe (Ethanol or Isopropanol) before removing items from the hood.
Emergency Response & Spill Management
Spill Response Workflow (Graphviz)
Figure 2: Triage and response protocol for chemical spills.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[3][5][7] Hold eyelids apart. Benzimidazoles can cause corneal damage; seek ophthalmological evaluation.
-
Skin Contact: Wash with soap and water.[3][4][7] Do not use alcohol/solvents on skin, as this may increase transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Waste Disposal & Deactivation[8][9]
Classification: Halogenated Organic Waste.[8] Prohibited Action: Do NOT mix with non-halogenated solvents (e.g., Acetone waste) or drain dispose.[9]
| Waste Stream | Packaging Requirement | Labeling Instructions |
| Solid Waste (Contaminated gloves, weigh boats, paper) | Clear polyethylene bag (4 mil), double-bagged. | "Solid Hazardous Waste - Toxic/Irritant (Benzimidazole Derivative)" |
| Liquid Waste (Mother liquors, rinsate) | HDPE or Glass Safety Can. Vented cap recommended. | "Halogenated Organic Solvent Waste" - List all solvents (e.g., "DCM, 5-Chloro-1-ethyl-1H-benzimidazole") |
| Sharps (Contaminated needles/glass) | Rigid puncture-proof container. | "Chemically Contaminated Sharps" |
Disposal Protocol:
-
Consolidate all waste in a satellite accumulation area inside a fume hood.
-
Ensure containers are capped when not actively adding waste.
-
Request pickup when container is 90% full or within 6 months of start date.
References
-
PubChem. (n.d.).[2] 5-chloro-1H-benzimidazole Compound Summary (CID 78599).[2] National Library of Medicine. Retrieved from [Link](Note: Used for core benzimidazole hazard extrapolation).
-
ECHA (European Chemicals Agency). (n.d.).[2] C&L Inventory: 5-chloro-1-ethyl-2-methyl-1H-benzimidazole. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
